molecular formula C7H10N2O B1354662 5-Methoxy-4-methylpyridin-3-amine CAS No. 77903-28-7

5-Methoxy-4-methylpyridin-3-amine

Cat. No.: B1354662
CAS No.: 77903-28-7
M. Wt: 138.17 g/mol
InChI Key: ISYJOJQQEHYXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4-methylpyridin-3-amine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYJOJQQEHYXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507515
Record name 5-Methoxy-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77903-28-7
Record name 5-Methoxy-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-methylpyridin-3-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the pyridine core, an activating amino group, and methoxy and methyl substituents, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, spectroscopic characterization, and potential reactivity, tailored for researchers and professionals in the field of drug development.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is presented below.

PropertyValueReference
CAS Number 77903-28-7[1][2]
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]
Appearance Not explicitly stated, though related aminopyridines are often solids.
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Synthesis and Experimental Protocols

A potential synthetic pathway could start from a suitably substituted pyridine ring, followed by nitration and subsequent reduction of the nitro group to an amine. The methoxy and methyl groups could be introduced at various stages of the synthesis.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Reduction of a Nitro-substituted Pyridine (Illustrative Example):

This protocol is a general representation and would require optimization for the specific substrate.

  • Dissolution: The nitro-substituted pyridine precursor is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst Addition: A catalytic amount of a reducing agent, such as palladium on carbon (Pd/C) for catalytic hydrogenation or a metal like iron or tin in acidic media, is added to the solution.

  • Reaction:

    • For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere at a suitable pressure and temperature and agitated until the reaction is complete.

    • For metal/acid reduction, the mixture is heated, and the reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The residue is then dissolved in an appropriate solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the final aminopyridine.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed experimental spectra with full annotations are not publicly available, several chemical suppliers provide typical spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The chemical shifts and coupling constants would be indicative of their positions on the substituted pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature and position of the substituents (amino, methoxy, and methyl groups) on the pyridine ring.

¹H NMR and ¹³C NMR Data (Predicted/Typical)
¹H NMR (ppm): Aromatic protons, singlet for methoxy group (around 3-4 ppm), singlet for methyl group (around 2-3 ppm), and a broad singlet for the amine protons.
¹³C NMR (ppm): Signals for the five carbons of the pyridine ring, one for the methoxy carbon, and one for the methyl carbon.

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H stretch (amine)3300-3500 (typically two bands for a primary amine)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=N, C=C stretch (aromatic ring)1400-1600
C-O stretch (methoxy)1000-1300
N-H bend (amine)1550-1650
Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 138.

Anticipated Fragmentation Workflow:

Caption: A simplified, conceptual fragmentation pathway for this compound in mass spectrometry.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

  • Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, such as acylation, alkylation, and diazotization. It also activates the pyridine ring towards electrophilic substitution.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating amino, methoxy, and methyl groups activate the ring, making it more susceptible to electrophilic attack than pyridine itself.

  • Methoxy Group: The methoxy group is a strong electron-donating group, further activating the aromatic ring.

Given its structure, this compound is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. Substituted aminopyridines are known to be key pharmacophores in various biologically active molecules, including kinase inhibitors and other therapeutic agents. The specific substitution pattern of this molecule could be explored to generate novel compounds with potential efficacy in various disease areas.

Biological Activity

There is currently a lack of specific, publicly available data on the biological activity or signaling pathway modulation of this compound. However, the broader class of substituted aminopyridines has been extensively studied and shown to exhibit a wide range of biological activities. For instance, various aminopyridine derivatives have been investigated as inhibitors of kinases, which are crucial targets in cancer therapy and other diseases. The structural motifs present in this compound suggest that it could serve as a scaffold for the development of novel kinase inhibitors or other biologically active compounds. Further screening and biological evaluation are necessary to determine its specific pharmacological profile.

Conceptual Biological Screening Workflow:

Caption: A general workflow for the biological screening of this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. While detailed experimental data on its synthesis, physical properties, and biological activity are not extensively documented in publicly accessible literature, its structural features suggest it is a valuable intermediate for the development of novel therapeutic agents. This guide provides a consolidated overview of the available information and outlines the expected chemical behavior and potential avenues for future research for scientists and drug development professionals. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological properties of this compound.

References

Elucidation of the Molecular Structure of 5-Methoxy-4-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel heterocyclic compound, 5-Methoxy-4-methylpyridin-3-amine. This document outlines a systematic approach, integrating spectroscopic analysis and detailing relevant experimental protocols. The information presented is intended to guide researchers in the confirmation of the structure of this and similar molecules, a critical step in drug discovery and development.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₇H₁₀N₂O

IUPAC Name: this compound

CAS Number: 77903-28-7[1]

Predicted Physicochemical Properties:

PropertyValue
Molecular Weight138.17 g/mol
XLogP30.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area48.1 Ų
Exact Mass138.0793 g/mol

Spectroscopic Data for Structure Confirmation

The elucidation of the structure of this compound is achieved through a combination of modern spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HH2 (proton on C2)
~7.6s1HH6 (proton on C6)
~3.8s3H-OCH₃
~3.5 (broad)s2H-NH₂
~2.2s3H-CH₃

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150C5
~145C3
~140C2
~135C6
~120C4
~55-OCH₃
~15-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, DoubletN-H stretch (asymmetric and symmetric) of the primary amine
3050 - 3000WeakAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (methyl and methoxy groups)
1620 - 1580StrongN-H bend (scissoring) of the primary amine
1580 - 1450Medium-StrongC=C and C=N stretching vibrations of the pyridine ring
1250 - 1200StrongAsymmetric C-O-C stretch of the methoxy group
1050 - 1000MediumSymmetric C-O-C stretch of the methoxy group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed Fragment Ion
138[M]⁺ (Molecular Ion)
123[M - CH₃]⁺
110[M - CO]⁺ or [M - N₂]⁺
108[M - CH₂O]⁺
95[M - CH₃ - CO]⁺
80[M - CH₃ - CO - NH]⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from procedures for the synthesis of substituted aminopyridines. A potential multi-step synthesis is outlined below.

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway Start 4-Methyl-3-nitropyridine Intermediate1 5-Bromo-4-methyl-3-nitropyridine Start->Intermediate1 Br₂ / H₂SO₄ Intermediate2 5-Methoxy-4-methyl-3-nitropyridine Intermediate1->Intermediate2 NaOMe / MeOH Product This compound Intermediate2->Product H₂, Pd/C

Caption: Proposed synthetic route for this compound.

Step 1: Bromination of 4-Methyl-3-nitropyridine

  • To a solution of 4-methyl-3-nitropyridine in concentrated sulfuric acid, slowly add bromine at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-4-methyl-3-nitropyridine.

Step 2: Methoxylation of 5-Bromo-4-methyl-3-nitropyridine

  • Prepare a solution of sodium methoxide in methanol.

  • Add 5-bromo-4-methyl-3-nitropyridine to the sodium methoxide solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain 5-methoxy-4-methyl-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • Dissolve 5-methoxy-4-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas) at a pressure of 3-4 atm.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Analysis Protocols

Diagram of Structure Elucidation Workflow

Elucidation_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Elucidated Structure of This compound Data_Analysis->Final_Structure

Caption: General workflow for the structure elucidation of an organic compound.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and significant fragment ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further confirmation of the overall molecular structure.

Logical Relationships in Structure Elucidation

The process of structure elucidation is a deductive one, where information from various analytical techniques is pieced together to arrive at a conclusive structure.

Diagram of Logical Deduction in Structure Elucidation

Logical_Deduction Molecular_Formula Molecular Formula (from MS and Elemental Analysis) Proposed_Structure Proposed Structure Molecular_Formula->Proposed_Structure Functional_Groups Functional Groups (from IR) Functional_Groups->Proposed_Structure H_Framework Proton Environment & Connectivity (from ¹H & COSY NMR) H_Framework->Proposed_Structure C_Framework Carbon Skeleton (from ¹³C & HSQC/HMBC NMR) C_Framework->Proposed_Structure Final_Confirmation Structure Confirmed Proposed_Structure->Final_Confirmation Consistent with all data

Caption: The logical integration of spectroscopic data for structure determination.

This guide provides a foundational framework for the structure elucidation of this compound. The successful application of these methods and the careful interpretation of the resulting data are essential for the unambiguous confirmation of its molecular structure, a prerequisite for its further investigation and potential application in drug development.

References

An In-depth Technical Guide to 5-Methoxy-4-methylpyridin-3-amine (CAS: 77903-28-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific biological activity and detailed experimental applications of 5-Methoxy-4-methylpyridin-3-amine is limited. This guide provides a comprehensive overview of its known chemical properties and contextualizes its potential applications based on the broader class of substituted aminopyridines. The experimental protocols provided are representative examples from the scientific literature for this class of compounds and may require optimization for this specific molecule.

Executive Summary

This compound is a substituted aminopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] Aminopyridines are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, including enzymes and receptors, leading to diverse pharmacological activities.[1][3] This document provides a technical overview of the available data on this compound, including its physicochemical properties. Furthermore, it presents generalized synthetic approaches and potential biological evaluation methods relevant to this class of molecules, supported by visualizations to aid in research and development endeavors.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented below for easy reference.

PropertyValueSource
CAS Number 77903-28-7Echemi
Molecular Formula C₇H₁₀N₂OEchemi
Molecular Weight 138.17 g/mol Echemi
Appearance Not specified-
Melting Point 73-75 °CSigma-Aldrich
InChI Key ISYJOJQQEHYXFT-UHFFFAOYSA-NEchemi
Canonical SMILES CC1=C(C=NC=C1N)OCEchemi

Synthesis and Manufacturing

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted aminopyridines, which could be adapted for the synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A Pyridine Precursor D Ring Formation / Substitution A->D B Aminating Agent B->D C Methyl & Methoxy Source C->D E Functional Group Interconversion D->E F Purification E->F G This compound F->G

A generalized synthetic workflow for substituted aminopyridines.
Representative Experimental Protocol: Copper-Catalyzed Amination of a Halopyridine

This protocol is a representative example for the synthesis of an aminopyridine from a corresponding bromopyridine.[4] It should be adapted and optimized for the specific substrate leading to this compound.

Materials:

  • Substituted Bromopyridine (1.0 equiv)

  • Copper(I) oxide (Cu₂O) (0.05 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (0.20 equiv)

  • Aqueous Ammonia (28% solution) (20 equiv)

  • Ethylene glycol (solvent)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the substituted bromopyridine, Cu₂O, K₂CO₃, and ethylene glycol.

  • Add DMEDA and the aqueous ammonia solution.

  • Seal the tube and heat the reaction mixture at 60-120 °C for 16-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired aminopyridine.

Potential Biological Activity and Applications in Drug Development

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast array of biological activities.[1][5] These activities often stem from the ability of the pyridine nitrogen and the amino group to form key hydrogen bonds with biological targets.

Kinase Inhibition

Many substituted aminopyridines are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.[6] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.

The diagram below illustrates a simplified, hypothetical signaling pathway involving a receptor tyrosine kinase (RTK), where a substituted aminopyridine could act as an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/Sos RTK->Grb2 P Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Raf Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.
Antimicrobial Activity

Aminopyridine derivatives have also been explored for their antibacterial and antifungal properties.[7] They can act on various microbial targets, disrupting essential cellular processes.

Other Potential Applications

The versatility of the aminopyridine scaffold has led to its investigation in a wide range of therapeutic areas, including:

  • Anti-inflammatory agents[3]

  • Antiviral compounds

  • Agents targeting neurodegenerative diseases

Representative Experimental Protocols for Biological Evaluation

The following are generalized protocols for assays commonly used to evaluate the biological activity of aminopyridine derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.

G A Prepare Assay Buffer D Add Kinase to Assay Plate A->D B Dilute Kinase Enzyme B->D C Prepare Compound Dilution Series E Add Compound Dilutions C->E D->E F Incubate E->F G Initiate Reaction with ATP and Substrate F->G H Incubate G->H I Stop Reaction and Add Detection Reagent H->I J Read Signal (e.g., Luminescence) I->J K Data Analysis (IC50 determination) J->K

Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Prepare a multi-well assay plate with the kinase, substrate, and ATP in a suitable buffer.

  • Add varying concentrations of this compound to the wells.

  • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Stop the reaction and use a detection reagent to measure the amount of product formed (e.g., via luminescence, fluorescence, or absorbance).

  • Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Procedure:

  • Prepare a serial dilution of this compound in a liquid growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection as the lowest concentration of the compound at which no bacterial growth is observed.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. While specific biological data for this compound is not extensively documented in the public domain, its structural relationship to the well-established class of aminopyridines suggests a range of possible applications, particularly in oncology and infectious diseases. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers initiating studies with this compound, facilitating its exploration as a novel chemical probe or a starting point for new therapeutic agents. Further research is warranted to elucidate its specific biological targets and pharmacological profile.

References

physical and chemical properties of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Methoxy-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document compiles available data on its physicochemical characteristics, spectroscopic profile, and potential biological relevance. Included are detailed experimental protocols derived from related syntheses, reactivity analysis, and safety information to support its application in research and development.

Introduction

This compound (CAS No: 77903-28-7) is a heterocyclic amine containing a pyridine core, a functionality prevalent in numerous biologically active compounds. The presence of amino, methoxy, and methyl substituents on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of novel chemical entities. Substituted aminopyridines are known to interact with a variety of biological targets, including kinases and other enzymes, highlighting the potential of this scaffold in drug design. This guide aims to consolidate the currently available technical information on this compound to facilitate its use in scientific research.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The data has been compiled from various chemical supplier databases and literature sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 77903-28-7[1]
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [2][3]
Appearance Solid[4]
Melting Point 73-75 °C[5]
Boiling Point Not available
Solubility Soluble in water and organic solvents like alcohol and benzene. Higher amines are generally insoluble in water.[6]
pKa The conjugate acid of 4-methylpyridine has a pKa of 5.98. The pKa of the amino group is expected to be in the typical range for aromatic amines.
InChI Key ISYJOJQQEHYXFT-UHFFFAOYSA-N[5]
Canonical SMILES CC1=C(C=NC=C1N)OC[2][3]

Spectroscopic Data

While specific spectra for this compound are often proprietary to chemical suppliers, the expected spectroscopic characteristics can be inferred from the analysis of its functional groups and related structures.[7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-8.5 ppm), with their exact shifts and coupling influenced by the substitution pattern.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 3-5 ppm), the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Features:

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to the nitrogen, methoxy, and amino groups will have characteristic chemical shifts.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected FT-IR Spectral Features:

  • N-H Stretching: Two bands for the primary amine in the region of 3300-3500 cm⁻¹.[8]

  • C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C and C=N Stretching (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-O Stretching (Aryl Ether): A strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Features:

  • Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.

  • Fragmentation: Fragmentation may involve the loss of a methyl radical (•CH₃) from the methoxy group, loss of the methoxy group (•OCH₃), or cleavage of the pyridine ring. The presence of an odd number of nitrogen atoms will result in an even molecular weight, consistent with the Nitrogen Rule.

Synthesis and Reactivity

Synthesis

Proposed Synthetic Pathway:

Synthesis of this compound start 5-Methoxy-4-methyl-3-nitropyridine product This compound start->product Reduction reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure for Nitro Group Reduction):

  • Dissolution: Dissolve the starting material, 5-Methoxy-4-methyl-3-nitropyridine, in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired this compound.

This is a generalized protocol and may require optimization for specific reaction conditions.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

  • Nucleophilicity of the Amino Group: The primary amino group is a nucleophilic site and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases. The nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the pyridine ring.

  • Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids. The electron-donating methoxy and methyl groups are expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the strong electron-donating amino group and the methoxy group will activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the amino group.[10]

  • Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the positions ortho and para to the ring nitrogen. The presence of electron-donating groups may decrease the reactivity towards nucleophiles.

Illustrative Reactivity Workflow:

Reactivity of this compound cluster_reactions Potential Reactions start This compound product_EAS Electrophilic Aromatic Substitution Product start->product_EAS Ring Activation product_NAS Nucleophilic Aromatic Substitution Product start->product_NAS Ring Deactivation (relative to pyridine) product_salt Pyridinium Salt start->product_salt Protonation product_amine_rxn Amine-derived Product (e.g., amide, imine) start->product_amine_rxn Nucleophilic Attack electrophile Electrophile (E⁺) electrophile->product_EAS electrophile->product_amine_rxn nucleophile Nucleophile (Nu⁻) nucleophile->product_NAS acid Acid (H⁺) acid->product_salt

Caption: Potential reaction pathways for this compound.

Biological Activity and Applications

While specific biological activity data for this compound is limited in the public domain, the aminopyridine scaffold is a well-established pharmacophore.

  • Kinase Inhibition: Many substituted aminopyridines have been developed as kinase inhibitors for the treatment of cancer and other diseases. The pyridine ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.[11] The substituents on the pyridine ring play a crucial role in determining the potency and selectivity of the inhibitor.

  • Neurological Disorders: Aminopyridine derivatives have also been investigated for their potential in treating neurological disorders.[4][12] For instance, 4-aminopyridine is used to improve walking in patients with multiple sclerosis.[13]

  • Drug Discovery Intermediate: Due to its functional group handles and heterocyclic core, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[14] The methoxy group is a common substituent in many approved drugs and can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[15]

Hypothesized Signaling Pathway Involvement (Illustrative):

Given the prevalence of aminopyridines as kinase inhibitors, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action.

Hypothetical Kinase Inhibition Pathway cluster_cell Cellular Environment receptor Receptor Tyrosine Kinase downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Phosphorylation compound This compound (or derivative) compound->receptor Inhibition atp ATP adp ADP atp->adp response Cellular Response (e.g., Proliferation, Survival) downstream->response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the data for related aminopyridine compounds, it should be handled with care in a laboratory setting.[16]

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a substituted aminopyridine with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its known physical and chemical properties, predicted its spectroscopic characteristics, and outlined a plausible synthetic route. While there is a lack of comprehensive experimental data in the public domain, the information provided herein serves as a valuable resource for researchers interested in utilizing this compound in their work. Further experimental investigation is warranted to fully characterize its properties and explore its biological potential.

References

5-Methoxy-4-methylpyridin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core physicochemical properties of 5-Methoxy-4-methylpyridin-3-amine, a compound of interest for researchers and scientists in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular data for this compound and its common hydrochloride salt form are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueReference
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Exact Mass 138.079312947 Da[1]
CAS Number 77903-28-7[1]
HCl Salt Form This compound hydrochloride
Molecular Formula C₇H₁₁ClN₂O[2][3]
Molecular Weight 174.63 g/mol [2]
CAS Number 1185094-00-1[2]

Logical Relationship of Compound Forms

The relationship between the free base form of the compound and its hydrochloride salt is a fundamental acid-base reaction. This is a common practice in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds.

Relationship between Free Base and HCl Salt A This compound (Free Base) C₇H₁₀N₂O B This compound HCl (Hydrochloride Salt) C₇H₁₁ClN₂O A->B + HCl B->A - HCl (Deprotonation)

Figure 1: Acid-Base Reaction.

References

The Aminopyridine Scaffold: A Review of Biological Activities and a Prospective Look at 5-Methoxy-4-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of aminopyridine have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities.[1][2] This technical guide provides a comprehensive overview of the biological activities of various aminopyridine derivatives, with a special focus on inferring the potential therapeutic applications of the underexplored 5-Methoxy-4-methylpyridin-3-amine scaffold. Due to a scarcity of published data on the specific biological activities of this compound derivatives, this paper will review the known activities of closely related analogs to provide a prospective analysis for future research and drug development endeavors.

Biological Activities of Related Aminopyridine Derivatives

The biological activity of aminopyridine derivatives is highly dependent on the substitution pattern around the core ring structure. Research has shown that these compounds can be potent modulators of various biological targets, including enzymes and ion channels.

Kinase Inhibition

A significant area of research for aminopyridine derivatives has been in the development of protein kinase inhibitors for oncology. The pyridine ring can serve as a scaffold to present substituents that interact with the ATP-binding site of kinases.

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle whose dysregulation is implicated in several cancers.[3] Computational studies suggest these compounds establish strong inhibitory interactions within the CDK2 active site.[3]

  • Janus Kinase 2 (JAK2) Inhibition: 5-methylpyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors.[4] The JAK2V617F mutation is a driver in myeloproliferative neoplasms, making it a key therapeutic target.[4]

  • PIM Kinase Inhibition: A potent and selective pan-PIM kinase inhibitor, PIM447, incorporates a substituted pyridin-3-yl moiety.[5] PIM kinases are involved in cell survival and proliferation, and their inhibition is a promising strategy for treating hematological malignancies.[5]

Ion Channel Modulation

Aminopyridines are well-known blockers of voltage-gated potassium channels. This activity is the basis for the clinical use of 4-aminopyridine (dalfampridine) in improving walking in patients with multiple sclerosis.

  • Potassium Channel Blockade: 3-Aminopyridine and its derivatives act as potassium channel blockers, which can enhance neurotransmitter release.[6] This mechanism is being explored for the treatment of neurological disorders.[6] A novel derivative, 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP), has shown comparable potency to 4-aminopyridine with potentially improved metabolic stability and brain permeability, highlighting its potential for PET imaging of demyelinated lesions.[7]

Other Biological Activities
  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: 2-amino-4-methylpyridine analogues have been identified as potent inhibitors of iNOS.[8] Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions.[8]

  • Anticancer Activity: Novel derivatives of 4-aminopyrazolo[3,4-d]pyrimidine have shown significant growth inhibitory activities against a panel of human tumor cell lines, particularly renal cancer cells.[9] Additionally, certain 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated anticancer activity against various cancer cell lines.[10]

  • Neurotropic and Anticonvulsant Activity: Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been evaluated for their neurotropic activity, with some showing potential as anticonvulsant agents.[11]

Quantitative Data on Related Aminopyridine Derivatives

The following tables summarize the available quantitative data for various aminopyridine derivatives from the cited literature.

Table 1: iNOS Inhibition by 2-Amino-4-methylpyridine Analogues [8]

CompoundiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)
2 193 ± 381500 ± 300490 ± 80
9 220 ± 25--
18 57.6 ± 5.31428 ± 158514 ± 83
20 170 ± 26--
24 685 ± 127--
11 282 ± 49--
16 1776 ± 395--
SEITU (standard) 30.5 ± 4.6--
L-NIL (standard) 1465 ± 148--
2-AP (standard) 108 ± 35--

Data are presented as mean ± standard deviation (n ≥ 3). "-" indicates not determined.

Table 2: JAK2 Kinase Inhibition by 5-methylpyrimidin-2-amine Derivatives [4]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
A8 1935273206

Table 3: Antiproliferative Activity of 4-aminopyrazolo[3,4-d]pyrimidine Derivatives against Renal Cancer Cell Line UO-31 [9]

CompoundGI50 (µM)
11 2.51
12c 1.58
12d 1.99
12f 1.78
12j 2.24
Sunitinib 3.16
Sorafenib 3.98

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

iNOS Inhibition Assay[8]

The inhibitory activity of the compounds against iNOS was determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline. The reaction mixture contained recombinant human iNOS, 10 µM L-arginine, 1 mM NADPH, 10 µM tetrahydrobiopterin, and various concentrations of the test compound in a total volume of 50 µL of 50 mM HEPES buffer (pH 7.4). The reaction was incubated for 30 minutes at 37°C and then stopped by adding 200 µL of a stop solution (100 mM HEPES, pH 5.5, 10 mM EDTA). The amount of [3H]-L-citrulline produced was quantified by scintillation counting after separation from [3H]-L-arginine using a cation exchange resin. IC50 values were calculated from the dose-response curves.

JAK Kinase Assays[4]

The inhibitory activities of the compounds against JAK1, JAK2, JAK3, and TYK2 were determined using a homogenous time-resolved fluorescence (HTRF) assay. The assays were performed in 384-well plates. The reaction mixture contained the respective kinase, a biotinylated peptide substrate, ATP, and the test compound in assay buffer. The reaction was incubated for a specified time at room temperature, followed by the addition of a detection mixture containing europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665. After incubation, the HTRF signal was read on a suitable plate reader. The IC50 values were determined from the concentration-response curves.

NCI-60 Human Tumor Cell Line Screen[9]

The anticancer activity of the compounds was evaluated against the NCI-60 panel of human tumor cell lines. The methodology for this screen is well-established. Briefly, cells were seeded in 96-well plates and incubated for 24 hours. The test compounds were then added at a single concentration (10 µM) and the plates were incubated for an additional 48 hours. Cell viability was determined using the sulforhodamine B (SRB) assay. The percentage growth was calculated relative to the no-drug control and the cell count at time zero. For compounds showing significant growth inhibition, a five-dose study was performed to determine the GI50 (concentration causing 50% growth inhibition).

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor 5-methylpyrimidin-2-amine derivatives Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of 5-methylpyrimidin-2-amine derivatives on JAK2.

iNOS_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis iNOS_enzyme Recombinant human iNOS Reaction Incubate at 37°C for 30 min iNOS_enzyme->Reaction L_arginine [3H]-L-arginine L_arginine->Reaction Cofactors NADPH, BH4 Cofactors->Reaction Test_Compound Test Compound Test_Compound->Reaction Stop_Solution Add Stop Solution Reaction->Stop_Solution Separation Cation Exchange Resin Separation Stop_Solution->Separation Scintillation Scintillation Counting of [3H]-L-citrulline Separation->Scintillation IC50_Calc IC50 Calculation Scintillation->IC50_Calc

Caption: Experimental workflow for the iNOS inhibition assay.

Prospective Outlook for this compound Derivatives

Based on the structure-activity relationships of related aminopyridine scaffolds, derivatives of this compound hold considerable promise for several therapeutic areas.

  • Kinase Inhibition: The 3-amino group provides a key hydrogen bond donor/acceptor site that can interact with the hinge region of many kinases. The 4-methyl and 5-methoxy substituents can be explored to occupy and interact with specific pockets within the ATP-binding site, potentially conferring potency and selectivity. It is plausible that derivatives of this scaffold could be developed as inhibitors of CDKs, JAKs, or other kinase families.

  • Neurological Disorders: The presence of the methoxy group and the overall lipophilicity of the scaffold suggest that its derivatives may have good blood-brain barrier permeability. This, combined with the known potassium channel blocking activity of the aminopyridine core, makes this scaffold an interesting starting point for the development of novel agents for neurological conditions such as multiple sclerosis, Alzheimer's disease, or epilepsy.

  • Anticancer and Anti-inflammatory applications: Given the demonstrated activities of related aminopyridine derivatives in these areas, it is reasonable to hypothesize that derivatives of this compound could also exhibit antiproliferative or anti-inflammatory effects through various mechanisms.

Conclusion

While direct biological data on this compound derivatives is currently limited in the public domain, a review of the extensive research on related aminopyridine scaffolds provides a strong rationale for their investigation. The aminopyridine core is a versatile platform that has yielded potent modulators of various biological targets. The specific substitution pattern of 5-methoxy and 4-methyl groups offers unique opportunities for medicinal chemists to design novel compounds with potentially improved potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundation for future research into this promising, yet underexplored, chemical space. Further synthesis and biological evaluation of derivatives based on the this compound scaffold are warranted to unlock their full therapeutic potential.

References

potential therapeutic targets of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets Derived from 5-Methoxy-4-methylpyridin-3-amine and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound this compound and its isomers represent a class of versatile chemical intermediates. While not pharmacologically active in their own right, they serve as crucial building blocks for the synthesis of complex bioactive molecules. The inherent structural motifs of these aminopyridine scaffolds have proven to be instrumental in the development of targeted therapies across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This technical guide will delve into the significant therapeutic targets that have been successfully modulated by compounds derived from these foundational structures. We will explore the mechanism of action, present key quantitative data for representative molecules, and provide detailed experimental protocols for assays relevant to the drug discovery process.

Enhancer of Zeste Homolog 2 (EZH2) Inhibition

The pyridone moiety, a close structural relative of the aminopyridine scaffold, is a key pharmacophore in a potent class of anticancer agents that target the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic regulation. Specifically, EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation and overexpression of EZH2 are implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[1]

Signaling Pathway and Mechanism of Action

EZH2-containing PRC2 complex is recruited to specific gene promoters, where it methylates H3K27. This epigenetic modification leads to chromatin compaction and silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.[2][3] EZH2 inhibitors that incorporate a pyridone scaffold act as S-adenosyl-L-methionine (SAM)-competitive inhibitors. They occupy the SAM binding pocket of EZH2, preventing the transfer of a methyl group to histone H3 and thereby blocking the formation of the repressive H3K27me3 mark.[4] This leads to the reactivation of silenced tumor suppressor genes and subsequent inhibition of tumor growth.[1]

EZH2_Signaling_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH2, EED, SUZ12) Histone_H3 Histone H3 PRC2->Histone_H3 Methylation SAM SAM SAM->PRC2 Cofactor EZH2_Inhibitor EZH2 Inhibitor (e.g., Tazemetostat) EZH2_Inhibitor->PRC2 Inhibits H3K27me3 H3K27me3 Histone_H3->H3K27me3 Tumor_Suppressor_Gene Tumor Suppressor Genes H3K27me3->Tumor_Suppressor_Gene Silences Transcription_Repression Transcription Repression Tumor_Suppressor_Gene->Transcription_Repression Apoptosis Apoptosis / Differentiation Transcription_Repression->Apoptosis Leads to EZH2_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare PRC2, [3H]-SAM, & H3 Peptide Mix B2 Add Test Compound B1->B2 B3 Incubate (e.g., 30°C) B2->B3 B4 Stop Reaction & Capture Peptide B3->B4 B5 Measure Radioactivity B4->B5 B6 Calculate IC50 B5->B6 C1 Culture Cancer Cells C2 Treat with Test Compound C1->C2 C3 Histone Extraction C2->C3 C4 Western Blot for H3K27me3 C3->C4 C5 Quantify Band Intensity C4->C5 C6 Determine Cellular EC50 C5->C6 iNOS_Mechanism L_Arginine L-Arginine iNOS_Enzyme iNOS Enzyme L_Arginine->iNOS_Enzyme Substrate iNOS_Inhibitor iNOS Inhibitor (Aminopyridine-based) iNOS_Inhibitor->iNOS_Enzyme Inhibits NO_Citrulline NO + L-Citrulline iNOS_Enzyme->NO_Citrulline Catalyzes NADPH_O2 NADPH, O2 NADPH_O2->iNOS_Enzyme Co-substrates

References

5-Methoxy-4-methylpyridin-3-amine: An Obscure Building Block with Limited Publicly Available Synthetic and Application Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a functionalized pyridine derivative for chemical synthesis, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information on the synthesis, reactivity, and application of 5-Methoxy-4-methylpyridin-3-amine. This scarcity of data currently prevents the compilation of an in-depth technical guide as requested. Researchers, scientists, and drug development professionals should be aware that while this molecule is commercially available, its utility as a building block is not well-documented in peer-reviewed journals or patents.

This report summarizes the limited available information on this compound and provides context by presenting data on closely related, isomeric compounds for which more substantial information exists.

Physicochemical Properties of this compound

Basic physicochemical data for this compound has been aggregated from various chemical supplier databases.

PropertyValueSource
CAS Number 77903-28-7Commercial Suppliers
Molecular Formula C₇H₁₀N₂OCommercial Suppliers
Molecular Weight 138.17 g/mol Commercial Suppliers
Appearance Not specified-
Solubility Not specified-
Boiling Point Not specified-
Melting Point Not specified-

Note: No experimental data for properties such as solubility, boiling point, or melting point were found in the public domain.

Synthesis of this compound: A Knowledge Gap

A thorough search of scientific databases, including patent literature, did not yield a specific, detailed, and reproducible experimental protocol for the synthesis of this compound. While syntheses for isomeric and related aminopyridines have been reported, a direct route to this specific substitution pattern is not publicly documented.

Insights from an Isomeric Compound: Synthesis of 3-Amino-2-methoxy-4-methylpyridine

In contrast to the target compound, a synthetic method for its isomer, 3-Amino-2-methoxy-4-methylpyridine , has been described. This process, while not directly applicable, may offer strategic insights for the potential synthesis of this compound.

The synthesis of 3-Amino-2-methoxy-4-methylpyridine involves the reduction of a nitro-precursor. A mixture of 4-methyl-2-methoxy-3-nitropyridine is subjected to a reduction reaction to yield the corresponding amine.

It is crucial to note that this protocol is for an isomer and has not been validated for the synthesis of this compound. The different substitution pattern on the pyridine ring would likely require a distinct synthetic strategy.

Reactivity and Application as a Building Block: Uncharted Territory

There is a significant absence of information regarding the reactivity of this compound. Scientific literature does not provide examples of its use as a building block in the synthesis of more complex molecules, such as active pharmaceutical ingredients or other functional materials. Consequently, no data on reaction yields, optimal conditions, or the properties of any derived compounds can be presented.

The Landscape of Related Aminopyridines in Drug Discovery

While data on this compound is sparse, the broader class of substituted aminopyridines is of considerable interest in medicinal chemistry, often serving as key scaffolds in the development of kinase inhibitors and other therapeutic agents. For instance, various aminopyridine derivatives are utilized for their ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.

Below is a conceptual workflow illustrating how a hypothetical aminopyridine building block might be utilized in a drug discovery program.

G cluster_synthesis Building Block Synthesis cluster_discovery Drug Discovery Cascade start Starting Materials synthesis Multi-step Synthesis start->synthesis building_block This compound (Hypothetical) synthesis->building_block coupling Chemical Coupling (e.g., Suzuki, Buchwald-Hartwig) building_block->coupling library Compound Library Generation coupling->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for the utilization of a pyridine building block in a drug discovery program.

Conclusion

The initial request for an in-depth technical guide on this compound cannot be fulfilled at this time due to a profound lack of publicly available scientific data. While the compound is listed by chemical suppliers, its synthesis, reactivity, and applications as a synthetic building block remain undocumented in accessible literature. Researchers interested in this specific molecule may need to undertake foundational research to establish synthetic routes and explore its chemical reactivity. The information provided on isomeric compounds offers a starting point for understanding the general chemical space of methoxy-methyl-aminopyridines but should not be directly extrapolated to the title compound. As new research is published, the potential of this compound as a valuable synthetic intermediate may be elucidated.

Unveiling a Key Scaffold: A Technical Whitepaper on 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-4-methylpyridin-3-amine is a substituted pyridine derivative that holds significance as a versatile building block in medicinal chemistry. While its specific discovery and detailed historical account are not extensively documented in readily available literature, its structural motifs are present in numerous compounds investigated for therapeutic potential, particularly in the realm of kinase inhibition. This technical guide consolidates the available information on its synthesis, potential applications, and provides a framework for its utilization in drug discovery pipelines.

Introduction: The Significance of the Pyridin-3-amine Core

The pyridine ring is a fundamental scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1][2] The aminopyridine subset, in particular, serves as a crucial pharmacophore in a multitude of clinically relevant molecules. The specific substitution pattern of this compound, featuring a methoxy and a methyl group, offers a unique combination of electronic and steric properties that can be exploited to fine-tune the pharmacological profile of derivative compounds.

While the precise historical discovery of this compound remains elusive in mainstream scientific literature, its utility can be inferred from the broader context of research on pyridin-3-amine derivatives as inhibitors of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[3]

Synthetic Approaches

A definitive, first-reported synthesis of this compound is not prominently documented. However, based on established pyridine synthesis methodologies, a plausible and efficient synthetic route can be postulated. The following workflow outlines a conceptual synthetic pathway.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A Commercially Available Substituted Pyridine B Nitration A->B HNO3/H2SO4 C Methoxylation B->C Sodium Methoxide D Reduction C->D e.g., H2, Pd/C or Fe/HCl E This compound D->E

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of a substituted aminopyridine, adaptable for the preparation of this compound.

Step 1: Nitration of a Substituted Pyridine

  • To a stirred solution of the starting pyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to a specified temperature for several hours.

  • The mixture is cooled and poured onto ice, followed by neutralization with a suitable base (e.g., NaOH).

  • The precipitated product is filtered, washed with water, and dried.

Step 2: Nucleophilic Substitution (Methoxylation)

  • The nitrated pyridine is dissolved in methanol, and sodium methoxide is added.

  • The mixture is heated under reflux for a specified period.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to yield the methoxylated product.

Step 3: Reduction of the Nitro Group

  • The methoxy-nitro-pyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or iron powder in the presence of hydrochloric acid, is added.

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete.

  • The catalyst is filtered off, and the solvent is removed. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the final this compound.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

Substituted pyridin-3-amines have emerged as a promising scaffold for the development of protein kinase inhibitors.[3] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core can be envisioned as a key building block in the synthesis of potent and selective kinase inhibitors.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

cluster_pathway Intracellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS Activation Inhibitor This compound Derivative Inhibitor->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Angiogenesis, etc. ERK->CellResponse Transcriptional Regulation

Caption: A hypothetical kinase signaling pathway inhibited by a derivative.

Quantitative Data Summary

While specific quantitative data for this compound itself is sparse in the public domain, the following table presents representative data for a hypothetical derivative in a kinase inhibition assay, illustrating the type of data that would be generated in a drug discovery program.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (GI50, µM)
Hypothetical Derivative 1 Kinase A150.2
Hypothetical Derivative 2 Kinase A2501.5
Hypothetical Derivative 3 Kinase B80.1
Reference Compound Kinase A100.15

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity for the synthesis of novel therapeutic agents. Its inherent structural features make it an attractive starting point for the development of kinase inhibitors and potentially other classes of drugs. Future research should focus on the thorough characterization of this molecule and its derivatives, including the elucidation of their structure-activity relationships against various biological targets. The development of robust and scalable synthetic routes will be crucial for unlocking the full potential of this promising scaffold in medicinal chemistry.

References

Spectroscopic and Structural Elucidation of 5-Methoxy-4-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-4-methylpyridin-3-amine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The predicted spectroscopic data for this compound is summarized in the following tables for ease of reference and comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85s1HH-2 (Pyridyl)
~7.65s1HH-6 (Pyridyl)
~3.80s3H-OCH₃
~3.70br s2H-NH₂
~2.20s3H-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~150.0C-5 (Pyridyl, C-O)
~142.0C-3 (Pyridyl, C-N)
~138.0C-2 (Pyridyl)
~135.0C-6 (Pyridyl)
~125.0C-4 (Pyridyl, C-CH₃)
~55.0-OCH₃
~15.0-CH₃

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadN-H Stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch
1620 - 1580StrongN-H Bend (Scissoring)
1580 - 1450Strong to MediumAromatic C=C and C=N Stretch
1250 - 1200StrongAryl-O Stretch (asymmetric)
1050 - 1000MediumAryl-O Stretch (symmetric)
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
138100[M]⁺ (Molecular Ion)
123High[M - CH₃]⁺
109Moderate[M - CH₂O + H]⁺ or [M - NH₃ - CH₃]⁺
95Moderate[M - CH₃ - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 or 100 MHz.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shift, Integration, Multiplicity NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic characterization of a synthesized organic compound.

Methodological & Application

Synthesis of 5-Methoxy-4-methylpyridin-3-amine from Pyridine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the multi-step synthesis of 5-Methoxy-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The described synthetic pathway commences with the nitration of 2-hydroxy-4-methylpyridine, followed by a series of functional group transformations to construct the target molecule. This guide includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutics, appearing in a wide array of biologically active molecules. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of complex chemical entities. The following sections detail a plausible and literature-supported synthetic route from readily available pyridine precursors.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from 2-hydroxy-4-methylpyridine. The overall strategy involves the introduction of a nitro group, which serves as a precursor to the final amine functionality, followed by the installation of the methoxy group.

SynthesisWorkflow Start 2-Hydroxy-4-methylpyridine Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 2-Hydroxy-4-methyl-5-nitropyridine Step1->Intermediate1 Step2 Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 2-Chloro-4-methyl-5-nitropyridine Step2->Intermediate2 Step3 Methoxylation (NaOMe, MeOH) Intermediate2->Step3 Intermediate3 5-Methoxy-4-methyl-3-nitropyridine (Key Intermediate) Step3->Intermediate3 Step4 Reduction (SnCl₂·2H₂O, HCl) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

This protocol describes the nitration of 2-hydroxy-4-methylpyridine to introduce the nitro group at the 5-position.

Materials:

  • 2-Hydroxy-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia solution

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Slowly add 2-hydroxy-4-methylpyridine under vigorous stirring while maintaining the temperature between 5-10 °C using an ice bath.

  • Once the 2-hydroxy-4-methylpyridine is completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

  • After the addition is complete, slowly heat the reaction mixture in a water bath to approximately 60 °C and maintain for 15 hours, or until gas evolution ceases.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with an ammonia solution to a pH of 5.0-5.5 to precipitate the product.

  • Filter the resulting yellow precipitate, wash with cold water, and dry to obtain 2-hydroxy-4-methyl-5-nitropyridine.

Protocol 2: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

This protocol details the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.

Materials:

  • 2-Hydroxy-4-methyl-5-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (CH₃CN)

  • Ice-water

Procedure:

  • Suspend 2-hydroxy-4-methyl-5-nitropyridine (1.0 eq) in acetonitrile.

  • Add phosphorus oxychloride (1.6 eq) dropwise to the suspension.

  • Heat the reaction mixture to 75 °C for 19 hours.

  • Cool the mixture and pour it into ice-water to precipitate the product.

  • Isolate the precipitate by filtration, wash with water, and dry under vacuum to yield 2-chloro-4-methyl-5-nitropyridine.

Protocol 3: Synthesis of the Key Intermediate: 5-Methoxy-4-methyl-3-nitropyridine

This protocol describes the nucleophilic substitution of the chloro group with a methoxy group. Note: This procedure is adapted from the synthesis of a similar isomer and may require optimization.

Materials:

  • 2-Chloro-4-methyl-5-nitropyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • To a solution of 2-chloro-4-methyl-5-nitropyridine in methanol, add the sodium methoxide solution at room temperature.

  • Stir the reaction mixture for a specified time, monitoring the progress by TLC. The exact reaction time and temperature may need to be determined empirically.

  • Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 5-methoxy-4-methyl-3-nitropyridine.

  • Purify the crude product by column chromatography.

Protocol 4: Reduction of 5-Methoxy-4-methyl-3-nitropyridine to this compound

This protocol outlines the final reduction of the nitro group to the desired amine.

Materials:

  • 5-Methoxy-4-methyl-3-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve 5-methoxy-4-methyl-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 eq) portion-wise to the solution.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution or a sodium hydroxide solution to a pH of ~8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Data Presentation

StepStarting MaterialProductReagentsSolventYield (%)Reference
12-Hydroxy-4-methylpyridine2-Hydroxy-4-methyl-5-nitropyridineHNO₃, H₂SO₄-Not specifiedAdapted from[1]
22-Hydroxy-4-methyl-5-nitropyridine2-Chloro-4-methyl-5-nitropyridinePOCl₃Acetonitrile88[2]
32-Chloro-4-methyl-5-nitropyridine5-Methoxy-4-methyl-3-nitropyridineNaOMeMethanolNot specifiedAdapted from related syntheses
45-Methoxy-4-methyl-3-nitropyridineThis compoundSnCl₂·2H₂O, HClEthanolNot specifiedGeneral procedure

Logical Relationships and Alternative Pathways

The presented synthesis represents a logical and feasible route. However, researchers should be aware of potential challenges and alternative strategies.

LogicalRelationships cluster_main Primary Synthetic Route cluster_alternative Alternative Starting Points 2-Hydroxy-4-methylpyridine 2-Hydroxy-4-methylpyridine Nitration Nitration 2-Hydroxy-4-methylpyridine->Nitration 2-Hydroxy-4-methyl-5-nitropyridine 2-Hydroxy-4-methyl-5-nitropyridine Nitration->2-Hydroxy-4-methyl-5-nitropyridine Key Intermediate Key Intermediate Nitration->Key Intermediate Chlorination Chlorination 2-Hydroxy-4-methyl-5-nitropyridine->Chlorination 2-Chloro-4-methyl-5-nitropyridine 2-Chloro-4-methyl-5-nitropyridine Chlorination->2-Chloro-4-methyl-5-nitropyridine Methoxylation Methoxylation 2-Chloro-4-methyl-5-nitropyridine->Methoxylation 5-Methoxy-4-methyl-3-nitropyridine 5-Methoxy-4-methyl-3-nitropyridine Methoxylation->5-Methoxy-4-methyl-3-nitropyridine Methoxylation->Key Intermediate Reduction Reduction 5-Methoxy-4-methyl-3-nitropyridine->Reduction This compound This compound Reduction->this compound 3,5-Dihalo-4-methylpyridine 3,5-Dihalo-4-methylpyridine Selective Methoxylation Selective Methoxylation 3,5-Dihalo-4-methylpyridine->Selective Methoxylation 5-Methoxy-3-halo-4-methylpyridine 5-Methoxy-3-halo-4-methylpyridine Selective Methoxylation->5-Methoxy-3-halo-4-methylpyridine 5-Methoxy-3-halo-4-methylpyridine->Nitration 3-Nitro-4-methylpyridine 3-Nitro-4-methylpyridine Halogenation at C5 Halogenation at C5 3-Nitro-4-methylpyridine->Halogenation at C5 5-Halo-3-nitro-4-methylpyridine 5-Halo-3-nitro-4-methylpyridine Halogenation at C5->5-Halo-3-nitro-4-methylpyridine 5-Halo-3-nitro-4-methylpyridine->Methoxylation

Caption: Logical diagram of the primary synthetic route and potential alternative pathways.

The key challenge in this synthesis is the regioselective functionalization of the pyridine ring to achieve the desired 3, 4, 5-substitution pattern. The success of Protocol 3 is crucial and may require careful optimization of reaction conditions. Alternative approaches could involve starting from a differently substituted pyridine and employing a different sequence of reactions to install the required functional groups.

Conclusion

The synthesis of this compound from pyridine precursors is a multi-step process that requires careful control of reaction conditions. The protocols provided in this document, based on established chemical literature, offer a robust starting point for researchers. Successful execution of this synthetic sequence will provide access to a valuable building block for the development of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Quantification of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-methylpyridin-3-amine is a pyridine derivative of interest in pharmaceutical research and development.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).[1][3] This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of this compound in a given matrix, employing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for trace-level analysis.[4][5]

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[4][5] This method is particularly well-suited for the analysis of pharmaceutical compounds in complex matrices.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection extraction Liquid-Liquid Extraction start->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the described LC-MS/MS method, demonstrating its suitability for the intended purpose. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterResult
Linearity (r²) > 0.999
Range 0.1 ng/mL - 1000 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD)
   Intra-day< 5%
   Inter-day< 7%
Accuracy (% Recovery) 95% - 105%
Selectivity No significant interference from matrix components
Stability Stable under tested storage and processing conditions

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Methyl tert-butyl ether (MTBE)

  • Control matrix (e.g., plasma, tissue homogenate)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
   this compoundTo be determined by infusion of the reference standard
   Internal StandardTo be determined by infusion of the IS
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Standard and Sample Preparation

5.1. Preparation of Stock and Working Solutions

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a stock solution of the Internal Standard (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solutions with 50:50 acetonitrile:water to prepare working solutions for calibration standards and quality controls.

5.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the sample (e.g., plasma), add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Data Analysis and Quantification
  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of this compound in the samples is determined from the calibration curve using a weighted linear regression model.

Logical Relationship of Method Validation

The validation of an analytical method ensures its reliability for the intended application. The following diagram illustrates the logical relationship between key validation parameters.

Method Validation cluster_core Core Performance cluster_sensitivity Sensitivity cluster_specificity Specificity cluster_reliability Reliability Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOQ->Linearity Selectivity Selectivity Selectivity->Accuracy Stability Stability Stability->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. Adherence to the detailed protocol and proper method validation will ensure the generation of high-quality, reliable data essential for research and drug development activities. The provided information serves as a comprehensive guide for scientists and researchers in the implementation of this analytical technique.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxy-4-methylpyridin-3-amine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is a critical aspect of drug development and manufacturing, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential process-related impurities and degradation products.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. By controlling the composition and pH of the mobile phase, optimal separation and peak shape can be achieved. Detection is performed using a UV detector at a wavelength that provides maximum absorbance for the main component.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2][3][4]

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: Formic acid, ammonium acetate, and purified water (e.g., Milli-Q or equivalent).

  • Reference Standard: A well-characterized reference standard of this compound.

  • Sample: The batch of this compound to be analyzed.

2. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.

3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Method optimization may be required based on the specific column and HPLC system used.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or at the absorbance maximum of the analyte)
Injection Volume 10 µL
Run Time 30 minutes

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates > 2000
Relative Standard Deviation (RSD) < 2.0% for peak area and retention time

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Optimized HPLC Method Parameters

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Diluent 90:10 (v/v) Water:Acetonitrile with 0.1% Formic Acid

Table 2: System Suitability Results (Example Data)

ParameterResultAcceptance CriteriaStatus
Tailing Factor 1.10.8 - 1.5Pass
Theoretical Plates 5800> 2000Pass
RSD of Peak Area (%) 0.85< 2.0%Pass
RSD of Retention Time (%) 0.21< 2.0%Pass

Mandatory Visualization

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject column C18 Column hplc->column Mobile Phase Flow detector UV Detector column->detector Elution data Data Acquisition and Processing detector->data Signal report Purity Calculation and Reporting data->report Chromatogram

Caption: Experimental workflow for the HPLC purity analysis of this compound.

References

Application Note: Quantitative Analysis of 5-Methoxy-4-methylpyridin-3-amine and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 5-Methoxy-4-methylpyridin-3-amine and its potential metabolites in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The described protocol is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug metabolism studies.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical research. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary metabolic pathways for pyridine and aromatic amine compounds often involve oxidation and conjugation.[1][2][3] For substituted aminopyridines, hydroxylation of the pyridine ring and subsequent sulfation or glucuronidation are common metabolic routes.[2][3] Additionally, O-demethylation of the methoxy group can occur. This application note provides a comprehensive protocol for the extraction and quantification of this compound and its hypothesized metabolites: a hydroxylated metabolite (M1), an O-demethylated metabolite (M2), and a sulfated conjugate of the hydroxylated metabolite (M3).

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of the parent compound and its metabolites from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the parent compound or a structurally similar compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.

LC Parameters:

ParameterValue
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. Multiple Reaction Monitoring (MRM) was employed for quantification.

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

The following tables summarize the hypothetical quantitative data for the analysis of this compound and its proposed metabolites.

Table 2: MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound139.1124.13.2
M1 (Hydroxylated Metabolite)155.1140.12.8
M2 (O-demethylated Metabolite)125.1110.12.5
M3 (Sulfated Conjugate)235.1155.12.1
Internal Standard144.1129.13.2

Table 3: Calibration Curve and Sensitivity Data

CompoundLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound0.5 - 500>0.9950.10.5
M1 (Hydroxylated Metabolite)0.5 - 500>0.9950.150.5
M2 (O-demethylated Metabolite)1.0 - 500>0.9940.31.0
M3 (Sulfated Conjugate)1.0 - 500>0.9930.41.0

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

experimental_workflow sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep 100 µL Plasma lcms LC-MS/MS Analysis prep->lcms Reconstituted Extract data_acq Data Acquisition (MRM Mode) lcms->data_acq data_proc Data Processing (Quantification) data_acq->data_proc report Reporting data_proc->report

Caption: Experimental workflow for the LC-MS/MS analysis.

Proposed Metabolic Pathway

Based on known metabolic pathways of similar compounds, the following biotransformations are proposed for this compound.[1][2][3]

metabolic_pathway parent This compound m1 M1: Hydroxylated Metabolite parent->m1 Hydroxylation (CYP450) m2 M2: O-demethylated Metabolite parent->m2 O-demethylation (CYP450) m3 M3: Sulfated Conjugate m1->m3 Sulfation (SULTs)

Caption: Proposed metabolic pathway of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound and its key potential metabolites in human plasma. The simple sample preparation and robust chromatographic conditions make this method suitable for high-throughput analysis in a drug development setting.

References

Application Notes and Protocols for 5-Methoxy-4-methylpyridin-3-amine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-methylpyridin-3-amine is a substituted aminopyridine that holds significant potential as a key building block in the synthesis of novel therapeutic agents. The aminopyridine scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases, making it a valuable core for the development of kinase inhibitors. Furthermore, aminopyridine derivatives have shown promise as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.

These application notes provide a comprehensive overview of the potential uses of this compound in pharmaceutical development, focusing on its application as a scaffold for kinase and iNOS inhibitors. This document includes representative quantitative data from closely related analogs, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activities of Aminopyridine-Based Analogs

While specific inhibitory data for compounds directly derived from this compound is not extensively available in the public domain, the following tables summarize the activities of structurally related aminopyridine derivatives against various kinase and iNOS targets. This data serves as a valuable reference for anticipating the potential efficacy of novel compounds synthesized from this compound.

Table 1: Representative Kinase Inhibitory Activity of Aminopyridine Analogs

Kinase TargetCompound Structure/ReferenceIC50 (nM)Ki (nM)Cell-Based Potency (nM)
PIM-1 Pyridyl Carboxamide Analog25-150
JNK3 Aminopyrazole Analog (SR-3576)7-~1000
JAK2 2-Aminopyridine Derivative9--
TYK2 N-(3-aminopyridin-4-yl)benzamide5-20
ITK 3-Aminopyrid-2-one Derivative-7-

Data is compiled from various sources for structurally related aminopyridine compounds to provide a representative overview of potential activity.

Table 2: Representative iNOS Inhibitory Activity of Aminopyridine Analogs

Compound Structure/ReferenceIC50 (µM)Ki (nM)Selectivity (vs. nNOS/eNOS)
2-Amino-4-methylpyridine Analog1.9->10-fold
Aminoguanidine (Reference Compound)2.1--
Dimer Aminopyridine Analog-20107-fold (vs. eNOS)

Data is compiled from various sources for structurally related aminopyridine compounds to provide a representative overview of potential activity.

Experimental Protocols

Synthesis of a Representative 3-Amino-5-(aryl)pyridine Derivative via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated 3-aminopyridine with an arylboronic acid. This method can be adapted for this compound following a bromination step.

Materials:

  • N-(5-bromo-2-methylpyridin-3-yl)acetamide (or other suitable brominated aminopyridine)

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5-(aryl)pyridine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro potency of a compound against a purified kinase enzyme using the ADP-Glo™ Kinase Assay (Promega).[1][2][3][4][5]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1][2][3]

    • Incubate at room temperature for 40 minutes.[1][2][3]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.[1][2][3]

    • Incubate at room temperature for 30-60 minutes.[1][2][3]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol describes a method to determine the inhibitory effect of a compound on nitric oxide (NO) production by measuring nitrite, a stable breakdown product of NO, using the Griess reagent.[6][7][8][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Induce iNOS expression by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL).

    • Incubate the cells for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant in a new 96-well plate.[6][7][8]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percent inhibition of NO production for each compound concentration compared to the vehicle control.

    • Determine the IC50 value from a dose-response curve.

Mandatory Visualizations

Signaling Pathways

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Inhibitor This compound Derived Inhibitor Inhibitor->JAK Inhibits Gene_n Gene Transcription pSTAT_n->Gene_n

JAK-STAT Signaling Pathway Inhibition

JNK_Signaling_Pathway Stress Stress / Cytokine MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK47 MKK4 / MKK7 MAPKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis Inhibitor This compound Derived Inhibitor Inhibitor->JNK Inhibits

JNK Signaling Pathway Inhibition

iNOS_Signaling_Pathway LPS LPS / IFN-γ Receptor TLR4 / IFNGR LPS->Receptor Signaling Signaling Cascade (NF-κB, STAT1) Receptor->Signaling iNOS_gene iNOS Gene Transcription Signaling->iNOS_gene iNOS iNOS Enzyme iNOS_gene->iNOS Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Inhibitor This compound Derived Inhibitor Inhibitor->iNOS Inhibits

iNOS Signaling Pathway Inhibition
Experimental Workflow

Experimental_Workflow start Start: this compound synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification compound_library Library of Analogs purification->compound_library biochemical_assay Biochemical Assays (e.g., Kinase Inhibition) compound_library->biochemical_assay cell_assay Cell-Based Assays (e.g., iNOS Inhibition) compound_library->cell_assay data_analysis Data Analysis (IC50/Ki Determination) biochemical_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Lead Optimization data_analysis->sar sar->synthesis Iterative Design end Lead Candidate sar->end

Drug Discovery Workflow

References

Application of 5-Methoxy-4-methylpyridin-3-amine in Agrochemical Synthesis: A Detailed Overview and Representative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridinamines are a critical class of intermediates in the synthesis of a wide range of modern agrochemicals, particularly insecticides. The pyridine ring, functionalized with an amine group and other substituents, provides a versatile scaffold for the construction of complex, biologically active molecules. While specific, publicly available synthetic routes for agrochemicals derived directly from 5-Methoxy-4-methylpyridin-3-amine are limited, this document details the broader application of substituted aminopyridines in agrochemical synthesis. To illustrate the synthetic utility of this class of compounds, a detailed protocol for the synthesis of the neonicotinoid insecticide Acetamiprid, which is derived from the structurally related 6-chloro-3-aminopyridine, is provided. This example serves as a practical guide for researchers interested in the potential applications of novel pyridinamine derivatives like this compound.

The general class of aminopyridines serves as a crucial building block for various pesticides and herbicides, contributing to improved crop yields and pest resistance.[1][2] Their unique chemical structures allow for diverse modifications to enhance biological activity.

Core Applications in Insecticide Synthesis: The Neonicotinoids

Neonicotinoids are a significant class of neuro-active insecticides that act as agonists on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[3] This mode of action leads to the overstimulation of nerve cells, resulting in paralysis and death of the target insect.[3] Several major insecticides, including Acetamiprid and Imidacloprid, are synthesized from substituted 3-aminopyridine precursors.[3]

Illustrative Synthesis: Acetamiprid from a Substituted Pyridinamine Intermediate

The following section provides a detailed synthetic protocol for Acetamiprid, a widely used neonicotinoid insecticide. This synthesis commences from 2-chloro-5-chloromethylpyridine (CCMP), a key intermediate derived from 6-chloro-3-aminopyridine.[3] This serves as a representative workflow for the potential utilization of other substituted aminopyridines in the synthesis of novel agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of Intermediate N-(6-chloro-3-pyridylmethyl)methylamine

This protocol outlines the synthesis of the key amine intermediate for Acetamiprid.

  • Reaction Setup: In a suitable reactor, add 2-chloro-5-chloromethylpyridine (CCMP).

  • Ammonolysis: Introduce an aqueous solution of methylamine.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature and pressure to ensure the selective mono-substitution of the chloromethyl group.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the N-(6-chloro-3-pyridylmethyl)methylamine intermediate. This may involve extraction and purification steps to achieve the desired purity.

Protocol 2: Synthesis of Acetamiprid

This protocol describes the final step in the synthesis of Acetamiprid from the prepared intermediate.

  • Reaction Setup: In a 500 mL reactor, charge 157.5 g of N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol.[3][4]

  • Addition of Reagent: Add 112 g of ethyl N-cyanoethanimideate to the reactor.[3][4]

  • Reaction: Heat the mixture to 65 °C and maintain this temperature for 6 to 7 hours.[3][4][5]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to 0 °C.[3][4] Allow the layers to separate. Filter the product, wash with saturated brine, and dry to obtain Acetamiprid.[3][4]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Acetamiprid as described in the literature.

ParameterValueReference
Purity96.8%[4]
Yield96.6%[4]

Visualizing the Synthesis and Mechanism

Diagram 1: General Synthetic Workflow for Acetamiprid

This diagram illustrates the key steps in the synthesis of Acetamiprid from a substituted pyridine precursor.

Acetamiprid_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 6_chloro_3_aminopyridine 6-Chloro-3-aminopyridine CCMP 2-Chloro-5-chloromethylpyridine (CCMP) 6_chloro_3_aminopyridine->CCMP Multi-step synthesis N_substituted_amine N-(6-chloro-3-pyridylmethyl) methylamine CCMP->N_substituted_amine Methylamine Acetamiprid Acetamiprid N_substituted_amine->Acetamiprid Ethyl N-cyanoethanimideate

Caption: Synthetic pathway for Acetamiprid.

Diagram 2: Mode of Action of Neonicotinoid Insecticides

This diagram depicts the signaling pathway disruption caused by neonicotinoid insecticides like Acetamiprid at the nicotinic acetylcholine receptor (nAChR).

Neonicotinoid_MoA cluster_synapse Insect Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine Presynaptic_Neuron->Acetylcholine Releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel_Open Ion Channel Opens nAChR->Ion_Channel_Open Activates Acetylcholine->nAChR Binds to Neonicotinoid Neonicotinoid (e.g., Acetamiprid) Neonicotinoid->nAChR Irreversibly Binds to Continuous_Stimulation Continuous Stimulation & Nerve Firing Ion_Channel_Open->Continuous_Stimulation Leads to Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death Results in

References

Application Notes and Protocols for the Synthesis of 5-Methoxy-4-methylpyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-Methoxy-4-methylpyridin-3-amine analogs, which are of interest in medicinal chemistry and drug development. The synthetic route involves a multi-step process starting from commercially available 2-amino-4-methylpyridine. The key steps include nitration, diazotization and hydrolysis, chlorination, methoxylation, and finally, reduction of the nitro group to the desired amine.

Synthetic Pathway Overview

The overall synthetic scheme is outlined below. The process begins with the nitration of 2-amino-4-methylpyridine to introduce a nitro group, followed by a series of functional group transformations to yield the target this compound analogs.

SynthesisWorkflow A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-3-nitropyridine & 2-Amino-4-methyl-5-nitropyridine A->B HNO3, H2SO4 C 2-Hydroxy-4-methyl-5-nitropyridine B->C 1. NaNO2, H2SO4 2. Heat D 2-Chloro-4-methyl-5-nitropyridine C->D POCl3 or PCl5 E 2-Methoxy-4-methyl-5-nitropyridine D->E NaOCH3, CH3OH F 5-Methoxy-4-methylpyridin-2-amine (Analog) E->F Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow for this compound analogs.

Experimental Protocols

Step 1: Nitration of 2-Amino-4-methylpyridine

This initial step introduces a nitro group onto the pyridine ring. The nitration of 2-amino-4-methylpyridine yields a mixture of isomers, primarily 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine.

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia solution

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 2-amino-4-methylpyridine to the sulfuric acid while stirring and maintaining the temperature between 5-10°C.

  • Once the 2-amino-4-methylpyridine is completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 10°C.

  • After the addition is complete, slowly warm the mixture to 60°C and maintain this temperature for approximately 15 hours.[1]

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the solution with an ammonia solution to a pH of 5.0-5.5 to precipitate the product.

  • Filter the precipitate, which will be a mixture of 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine. This mixture is often used in the next step without further purification.

Step 2: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

The mixture of nitrated aminopyridines is converted to the corresponding hydroxypyridine through a diazotization reaction followed by hydrolysis.

Materials:

  • Mixture of 2-amino-4-methyl-nitropyridines from Step 1

  • Dilute Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Ice

Procedure:

  • Dissolve the mixture of nitrated aminopyridines in dilute sulfuric acid and filter the solution.

  • Cool the filtrate to 0-2°C in an ice bath with vigorous stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature around 0°C.

  • After the addition, continue stirring at approximately 5°C for 30 minutes.[1]

  • Heat the solution to induce hydrolysis of the diazonium salt.

  • Upon cooling, the 2-hydroxy-4-methyl-5-nitropyridine will precipitate and can be collected by filtration.

Step 3: Synthesis of 2-Chloro-4-methyl-5-nitropyridine

The hydroxy group is replaced with a chlorine atom using a standard chlorinating agent.

Materials:

  • 2-Hydroxy-4-methyl-5-nitropyridine

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

  • Water

Procedure:

  • In a fume hood, carefully mix 2-hydroxy-4-methyl-5-nitropyridine with phosphorus oxychloride or phosphorus pentachloride.

  • Heat the reaction mixture, for example, at 110°C for 3 hours when using PCl₅/POCl₃.[1]

  • After the reaction is complete, cool the mixture and carefully pour it into ice water to quench the excess chlorinating agent.

  • The product, 2-chloro-4-methyl-5-nitropyridine, will precipitate as a solid and can be collected by filtration.

Step 4: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine

The chloro substituent is displaced by a methoxy group via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-4-methyl-5-nitropyridine

  • Sodium methoxide (NaOCH₃)

  • Methanol (CH₃OH)

Procedure:

  • Prepare a solution of sodium methoxide in methanol. A detailed procedure involves the careful addition of sodium metal to anhydrous methanol at 0°C.[2]

  • Add a solution of 2-chloro-4-methyl-5-nitropyridine in methanol to the sodium methoxide solution.

  • Stir the reaction mixture at room temperature for about 30 minutes.[2]

  • Remove the methanol under reduced pressure.

  • Add water to the residue and adjust the pH to 6 with concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain 2-methoxy-4-methyl-5-nitropyridine.[2]

Quantitative Data for Step 4:

Starting MaterialReagentsSolventYieldReference
2-Chloro-4-methyl-5-nitropyridineSodium, MethanolMethanol98%[2]
Step 5: Reduction of 2-Methoxy-4-methyl-5-nitropyridine to 5-Methoxy-4-methylpyridin-2-amine (Analog)

The final step is the reduction of the nitro group to an amine, yielding an analog of the target compound. A common and efficient method is catalytic hydrogenation.

Materials:

  • 2-Methoxy-4-methyl-5-nitropyridine

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 2-methoxy-4-methyl-5-nitropyridine in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (the pressure will depend on the specific apparatus).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, 5-methoxy-4-methylpyridin-2-amine.

Signaling Pathways and Biological Relevance

Substituted pyridin-3-amine derivatives are prevalent scaffolds in many biologically active compounds and pharmaceuticals. They are known to interact with a variety of biological targets. The specific signaling pathways that this compound analogs may modulate would depend on the other substituents on the pyridine ring and the overall three-dimensional structure of the molecule. For instance, various substituted pyridines have been investigated as inhibitors of kinases, which are key components of many signaling pathways involved in cell growth, differentiation, and survival.

Below is a generalized representation of a kinase signaling pathway that such analogs could potentially inhibit.

SignalingPathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor This compound Analog Inhibitor->RAF

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Data Summary

The following table summarizes the key transformations and reported yields for the synthesis of a closely related analog.

StepStarting MaterialProductReagentsYield
1 & 22-Amino-4-methylpyridine2-Hydroxy-4-methyl-5-nitropyridine1. HNO₃, H₂SO₄; 2. NaNO₂, H₂SO₄Not specified in detail
32-Hydroxy-4-methyl-5-nitropyridine2-Chloro-4-methyl-5-nitropyridinePOCl₃ or PCl₅Not specified in detail
42-Chloro-4-methyl-5-nitropyridine2-Methoxy-4-methyl-5-nitropyridineNaOCH₃, CH₃OH98%[2]
52-Methoxy-4-methyl-5-nitropyridine5-Methoxy-4-methylpyridin-2-amineH₂, Pd/CTypically high

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization for different analogs and scales.

References

5-Methoxy-4-methylpyridin-3-amine as a Putative Intermediate for Selective iNOS Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO). While essential for host defense, the overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. Consequently, the selective inhibition of iNOS over its constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), represents a key therapeutic strategy.

iNOS Signaling Pathway

The expression of iNOS is triggered by various pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β). These stimuli activate complex intracellular signaling cascades, primarily involving transcription factors like NF-κB, leading to the transcription and translation of the iNOS enzyme. Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline and NO.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (TNF-α, IL-1β) Cytokine_R Cytokine Receptors Cytokines->Cytokine_R MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib Phosphorylates IκB NFkB_Active NF-κB (active) NFkB_Inhib->NFkB_Active Releases NF-κB NFkB_nuc NF-κB NFkB_Active->NFkB_nuc Translocation L_Arginine L-Arginine NO_Citrulline NO + L-Citrulline L_Arginine->NO_Citrulline iNOS_enzyme iNOS iNOS_enzyme->NO_Citrulline iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_mRNA->iNOS_enzyme Translation Synthesis_Workflow Start 2-Amino-4-methylpyridine (or analogue) Protect Protect Amino Group (e.g., Boc, 2,5-dimethylpyrrole) Start->Protect Activate Activate C6 Position (e.g., Lithiation with n-BuLi) Protect->Activate React React with Electrophile (e.g., Aldehyde, Alkyl Halide) Activate->React Modify Further Modification (e.g., Fluorination, Oxidation, Reduction) React->Modify Deprotect Deprotect Amino Group (e.g., TFA, Hydroxylamine) Modify->Deprotect Purify Purification (e.g., Chromatography) Deprotect->Purify Final Final Inhibitor Library Purify->Final Inhibitor_Validation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (Purified iNOS) Cell_Assay Cell-Based Assay (e.g., RAW 264.7 cells) Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Assay (vs. eNOS, nNOS) Cell_Assay->Selectivity_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity_Assay->PK_PD Efficacy_Model Efficacy Model (e.g., LPS-induced inflammation) PK_PD->Efficacy_Model Tox_Study Preliminary Toxicology Efficacy_Model->Tox_Study Lead_Opt Lead Optimization Tox_Study->Lead_Opt Candidate Candidate Selection Lead_Opt->Candidate

References

Experimental Protocol for N-Alkylation of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-alkylation of pyridinamines is a fundamental transformation in synthetic organic chemistry, crucial for the development of novel pharmaceuticals and functional materials. The strategic introduction of alkyl groups onto the nitrogen atom of the amino moiety can significantly modulate the physicochemical properties and biological activity of the parent molecule. This document provides detailed experimental protocols for the N-alkylation of 5-Methoxy-4-methylpyridin-3-amine, a versatile building block in medicinal chemistry.

Two primary methods are presented: direct N-alkylation using alkyl halides and reductive amination with carbonyl compounds. The choice of method will depend on the desired alkyl substituent and the availability of starting materials. Direct alkylation is a straightforward approach for introducing simple alkyl groups, while reductive amination offers a broader scope for installing more complex and diverse functionalities. The protocols provided herein are designed to be robust and adaptable for various research and development applications.

Experimental Protocols

Two distinct and reliable methods for the N-alkylation of this compound are detailed below.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines the reaction of this compound with an alkyl halide in the presence of a suitable base. This method is particularly effective for the introduction of primary and secondary alkyl groups.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl iodide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed tube if heating above the solvent's boiling point

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile or DMF (to make a 0.1-0.2 M solution).

  • Addition of Base: Add cesium carbonate (2.0-3.0 eq) or potassium carbonate (2.0-3.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For more volatile alkyl halides or higher temperatures, a sealed pressure tube may be necessary.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation: Representative Conditions for Direct N-Alkylation of Aminopyridines

EntryAmine SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-AminopyridineAlkyl Halidet-BuOK---High[3]
22-Amino-6-bromopyridineMethylamine/EtOH--100-15012-24-[2]
3N-Arylaminopyridinium Salt1-IodohexaneCs₂CO₃CH₃CN701679[4][5]
46H-Imidazo[4,5-b]pyridineBenzyl ChlorideK₂CO₃DMFRT24-[6]
5(4-Methyloxazol-2-yl)methanamineAlkyl HalideK₂CO₃/DIPEAACN/DMF50-804-24-[1]
Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol describes the N-alkylation of this compound with an aldehyde or ketone via an intermediate imine, which is then reduced in situ. This method is highly versatile for creating a wide range of substituted amines.[7][8]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst for imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Imine Formation:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).[1]

    • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) or sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.[1]

    • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction:

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated product.

Data Presentation: Representative Conditions for Reductive Amination of Amines

EntryAmineCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1Aromatic AminesAldehydesNaBH₄ / Carboxylic Acid-RT--[9]
2BenzylamineFormaldehydeNaBH₃CN-RT-Good[8]
3Various AminesAldehydes/KetonesPyridine-BoraneAcetic AcidRT-Good[9][10]
4(4-Methyloxazol-2-yl)methanamineAldehyde/KetoneNaBH(OAc)₃DCM/DCERT2-16-[1]

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Direct N-Alkylation cluster_protocol2 Protocol 2: Reductive Amination P1_Start Start: this compound P1_Reagents Add Base (Cs₂CO₃/K₂CO₃) & Alkyl Halide in Solvent (ACN/DMF) P1_Start->P1_Reagents P1_Reaction Heat (50-80°C, 4-24h) P1_Reagents->P1_Reaction P1_Workup Cool, Filter, Concentrate P1_Reaction->P1_Workup P1_Extraction Dissolve in EtOAc, Wash (NaHCO₃, Brine) P1_Workup->P1_Extraction P1_Purification Dry, Concentrate, Column Chromatography P1_Extraction->P1_Purification P1_End Product: N-Alkyl-5-methoxy-4-methylpyridin-3-amine P1_Purification->P1_End P2_Start Start: this compound P2_Imine Add Aldehyde/Ketone in Solvent (DCM/DCE) (RT, 30-60 min) P2_Start->P2_Imine P2_Reduction Add Reducing Agent (NaBH(OAc)₃) (RT, 2-16h) P2_Imine->P2_Reduction P2_Workup Quench (NaHCO₃), Separate Layers P2_Reduction->P2_Workup P2_Extraction Extract with DCM, Wash (Brine) P2_Workup->P2_Extraction P2_Purification Dry, Concentrate, Column Chromatography P2_Extraction->P2_Purification P2_End Product: N-Alkyl-5-methoxy-4-methylpyridin-3-amine P2_Purification->P2_End

Caption: Workflow for the N-alkylation of this compound.

logical_relationship cluster_methods N-Alkylation Methods cluster_reagents1 Key Reagents (Protocol 1) cluster_reagents2 Key Reagents (Protocol 2) Start This compound Direct_Alkylation Direct Alkylation (Protocol 1) Start->Direct_Alkylation Reductive_Amination Reductive Amination (Protocol 2) Start->Reductive_Amination Alkyl_Halide Alkyl Halide (R-X) Direct_Alkylation->Alkyl_Halide Base1 Base (Cs₂CO₃ or K₂CO₃) Direct_Alkylation->Base1 Carbonyl Aldehyde/Ketone (R₂C=O) Reductive_Amination->Carbonyl Reducing_Agent Reducing Agent (NaBH(OAc)₃) Reductive_Amination->Reducing_Agent End_Product N-Alkyl-5-methoxy-4-methylpyridin-3-amine Alkyl_Halide->End_Product Base1->End_Product Carbonyl->End_Product Reducing_Agent->End_Product

Caption: Key reagents and pathways for N-alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Methoxy-4-methylpyridin-3-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Proposed Synthetic Pathway

A common and effective route for the synthesis of this compound involves a two-step process. The synthesis commences with the nitration of a suitable precursor, 3-Methoxy-4-methylpyridine, to introduce a nitro group at the 5-position. This is followed by the reduction of the resulting 5-Methoxy-4-methyl-3-nitropyridine to the desired amine.

Experimental Protocols

Step 1: Nitration of 3-Methoxy-4-methylpyridine

This protocol describes the introduction of a nitro group at the 5-position of the pyridine ring.

Materials:

  • 3-Methoxy-4-methylpyridine

  • Fuming Sulfuric Acid (20% SO₃)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methoxy-4-methylpyridine in fuming sulfuric acid. Cool the mixture to 0°C using an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 5-Methoxy-4-methyl-3-nitropyridine.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 5-Methoxy-4-methyl-3-nitropyridine

This section outlines three common methods for the reduction of the nitro group to an amine.

Materials:

  • 5-Methoxy-4-methyl-3-nitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogenation vessel

  • Hydrogen gas supply

  • Celite

Procedure:

  • Dissolve 5-Methoxy-4-methyl-3-nitropyridine in methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.

  • Stir the mixture vigorously at room temperature for 6 hours or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain this compound.

Materials:

  • 5-Methoxy-4-methyl-3-nitropyridine

  • Iron powder

  • Ammonium Chloride

  • Ethanol

  • Water

Procedure:

  • To a solution of 5-Methoxy-4-methyl-3-nitropyridine in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the hot reaction mixture through Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Materials:

  • 5-Methoxy-4-methyl-3-nitropyridine

  • Stannous Chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • Dissolve 5-Methoxy-4-methyl-3-nitropyridine in ethanol.

  • Add an excess of stannous chloride dihydrate to the solution.

  • Reflux the mixture for 1-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

  • A precipitate of tin salts will form. Filter the mixture through Celite.

  • Wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the desired amine.

Troubleshooting and FAQs

Nitration Step

Q1: The yield of the nitration reaction is low. What are the possible causes?

A1: Low yields in the nitration of pyridine derivatives can be due to several factors:

  • Inadequate Nitrating Mixture: Ensure that fresh, high-quality fuming sulfuric acid and concentrated nitric acid are used. The ratio of the acids is also critical for effective nitration.

  • Temperature Control: The reaction is highly exothermic. If the temperature rises significantly above the recommended 10°C during the addition of nitric acid, side reactions and degradation of the starting material can occur. Conversely, if the subsequent heating step is not at a sufficient temperature, the reaction may not go to completion.

  • Incomplete Reaction: Monitor the reaction progress by TLC. If the starting material is still present after the recommended reaction time, consider extending the heating period.

  • Product Loss During Workup: The neutralization step can be highly exothermic and may lead to some product degradation if not performed carefully in an ice bath. Ensure thorough extraction from the aqueous layer.

Q2: How can I minimize the formation of di-nitrated or other side products?

A2: The formation of undesired isomers or di-nitrated products is a common issue in the nitration of aromatic compounds.

  • Strict Temperature Control: Maintaining a low temperature during the addition of the nitrating agent is crucial for selectivity.

  • Stoichiometry of Nitrating Agent: Use of a large excess of nitric acid can promote di-nitration. A careful optimization of the molar ratio of nitric acid to the substrate may be necessary.

Reduction Step

Q1: I am observing incomplete reduction of the nitro group. What can I do?

A1: Incomplete reduction can be addressed by:

  • Catalyst Activity (for Catalytic Hydrogenation): The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst. Ensure the reaction is stirred vigorously to maintain good contact between the catalyst, substrate, and hydrogen.

  • Reagent Stoichiometry (for Chemical Reduction): For reductions with Fe or SnCl₂, ensure that a sufficient excess of the metal reagent is used.

  • Reaction Time: Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible.

  • Solvent Purity: For catalytic hydrogenation, ensure the solvent is of high purity and does not contain any catalyst poisons.

Q2: My final product is impure, showing multiple spots on TLC. What are the likely impurities?

A2: Impurities can arise from several sources:

  • Incomplete Reaction: The presence of the starting nitro compound.

  • Intermediates: In some cases, partially reduced intermediates such as nitroso or hydroxylamine compounds can be present. These can sometimes dimerize to form azo or azoxy impurities. Ensuring the reaction goes to completion minimizes the concentration of these intermediates.[1]

  • Side Reactions: Over-reduction of the pyridine ring can occur under harsh hydrogenation conditions. Using milder conditions (e.g., lower hydrogen pressure, lower temperature) can help to avoid this.[2]

  • Impurities from Previous Step: Ensure the starting 5-Methoxy-4-methyl-3-nitropyridine is of high purity.

Q3: The yield of the reduction step is low after purification. What are the common reasons?

A3: Low yields can be attributed to:

  • Product Adsorption (for Catalytic Hydrogenation): The amine product can sometimes adsorb strongly to the palladium catalyst, leading to losses during filtration. Thoroughly washing the catalyst with a polar solvent like methanol can help to recover the adsorbed product.

  • Difficult Workup (for Chemical Reduction): The workup for reductions using metals like iron and tin can be challenging due to the formation of metal salts. Ensure complete precipitation and efficient filtration of these salts. The product may also be partially soluble in the aqueous layer, so thorough extraction is necessary.

  • Product Volatility: Some aminopyridines can be volatile. Avoid excessive heating or high vacuum during solvent removal.

Quantitative Data

The following tables summarize typical yields for analogous nitration and reduction reactions reported in the literature. These can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Yields of Analogous Nitration Reactions

Starting MaterialNitrating AgentProductYield (%)
2-methoxy-4-methyl-3-nitropyridineBr₂ / Acetic Acid5-bromo-2-methoxy-4-methyl-3-nitropyridine82.2%[3]
2-diethylamino 5-methyl pyridineH₂SO₄ / HNO₃5-nitro 2-diethylamino 6-methyl pyridine~100%[4]

Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds

Reduction MethodReagentTypical Yield (%)Notes
Catalytic HydrogenationH₂ / Pd/C>90%Highly efficient but can be sensitive to catalyst poisons and may reduce other functional groups.[5]
Catalytic HydrogenationH₂ / Raney Ni>90%Good alternative to Pd/C, especially when dehalogenation is a concern.[5]
Chemical ReductionFe / NH₄Cl or HCl80-95%A classic, robust, and cost-effective method.[6]
Chemical ReductionSnCl₂ / HCl80-95%A mild and selective method, often used when other reducible functional groups are present.[7]

Visualizations

G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 3-Methoxy-4-methylpyridine Reaction1 Nitration (0-80°C) Start->Reaction1 Reagents1 Fuming H₂SO₄ Concentrated HNO₃ Reagents1->Reaction1 Intermediate 5-Methoxy-4-methyl-3-nitropyridine Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 Reagents2 Reduction Agent (e.g., H₂/Pd-C, Fe/HCl, SnCl₂) Reagents2->Reaction2 FinalProduct This compound Reaction2->FinalProduct G LowYield Low Yield in Nitration IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check TLC SideProducts Side Products Formed? LowYield->SideProducts Analyze by LC-MS WorkupLoss Loss During Workup? LowYield->WorkupLoss Review Procedure Action_TimeTemp Increase Reaction Time or Temperature IncompleteReaction->Action_TimeTemp Yes Action_Reagents Check Reagent Quality and Ratio IncompleteReaction->Action_Reagents No Action_TempControl Optimize Temperature Control SideProducts->Action_TempControl Yes Action_Extraction Improve Extraction Protocol WorkupLoss->Action_Extraction Yes G LowYieldReduction Low Yield in Reduction IncompleteReduction Incomplete Reduction? LowYieldReduction->IncompleteReduction Check TLC CatalystPoisoning Catalyst Poisoning? (H₂) LowYieldReduction->CatalystPoisoning If using H₂/Pd-C WorkupIssues Workup Issues? (Fe/SnCl₂) LowYieldReduction->WorkupIssues If using Fe/SnCl₂ Action_ExtendReaction Extend Reaction Time IncompleteReduction->Action_ExtendReaction Yes Action_FreshCatalyst Use Fresh Catalyst / Increase Loading CatalystPoisoning->Action_FreshCatalyst Yes Action_OptimizeWorkup Optimize Filtration and Extraction WorkupIssues->Action_OptimizeWorkup Yes

References

Technical Support Center: Purification of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Methoxy-4-methylpyridin-3-amine by column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column or shows significant tailing. The compound, a basic amine, is strongly interacting with the acidic silica gel stationary phase.[1][2]Add a small percentage of a basic modifier to your mobile phase. Common choices include triethylamine (0.1-2%) or ammonium hydroxide (0.1-2% in methanol, then added to the mobile phase).[3][4] Alternatively, consider using a different stationary phase like basic alumina or amine-functionalized silica.[1][2]
The compound elutes too quickly (high Rf), resulting in poor separation from non-polar impurities. The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, if you are using a dichloromethane/methanol system, reduce the percentage of methanol. If using an ethyl acetate/hexane system, increase the percentage of hexane.
Multiple fractions contain the desired product mixed with impurities. The column may have been overloaded. The sample band was too wide during loading. Cracks or channels may be present in the stationary phase.Reduce the amount of crude material loaded onto the column. Ensure the sample is dissolved in a minimal amount of solvent before loading.[5] Consider dry loading the sample onto the column.[5][6] Ensure the column is packed uniformly without any air bubbles or cracks.
The product appears to have decomposed on the column. This compound may be unstable on acidic silica gel over long periods.Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.[7] Alternatively, use a less acidic stationary phase like deactivated silica gel or basic alumina.[7] You can test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.[7]
The compound is very polar and does not move from the baseline in standard solvent systems (e.g., 100% ethyl acetate). The polarity of the mobile phase is insufficient to elute the highly polar amine.Use a more polar solvent system. A common choice for polar amines is a mixture of dichloromethane and methanol.[1] Adding a basic modifier like ammonium hydroxide can also help to reduce interactions with the silica and improve mobility.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A good starting point for developing a mobile phase is a mixture of a relatively non-polar solvent and a polar solvent, with a small amount of a basic modifier. For example, you can start with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate) or dichloromethane in methanol (e.g., starting from 1-2% methanol).[3][6][8] It is crucial to add a basic modifier like triethylamine (0.5-1%) or a few drops of ammonium hydroxide to the polar solvent to prevent peak tailing.[4] The optimal solvent system should provide an Rf value of 0.2-0.3 for the desired compound on a TLC plate.[7][9]

Q2: Should I use wet or dry loading for my sample?

Dry loading is often recommended, especially if your compound has poor solubility in the initial mobile phase.[5] This technique involves pre-adsorbing the crude material onto a small amount of silica gel, which is then carefully added to the top of the column.[5][6] This can lead to better resolution and sharper bands compared to wet loading.

Q3: What are some potential impurities I should be aware of during the purification of this compound?

Potential impurities can arise from starting materials, side reactions, or degradation. Depending on the synthetic route, these could include unreacted starting materials, over-alkylated byproducts, or oxidized species. It is important to characterize the crude mixture by techniques like TLC, LC-MS, or NMR before purification to identify the major impurities.

Q4: Can I use reversed-phase chromatography to purify this compound?

Yes, reversed-phase chromatography is a viable alternative. For basic amines, it is often beneficial to use a mobile phase with a pH adjusted to be at least two units above the pKa of the amine to ensure it is in its neutral, free-base form.[1] This increases its hydrophobicity and retention on the non-polar stationary phase. A typical mobile phase would be a gradient of acetonitrile in water with a basic modifier like triethylamine (0.1%).[1]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific parameters, especially the mobile phase composition, should be optimized based on TLC analysis of the crude material.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol, each containing 0.5% triethylamine).

  • Visualize the spots under UV light.

  • The ideal mobile phase for column chromatography will give the product an Rf value of approximately 0.2-0.3.[7][9]

2. Column Preparation:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.[9]

  • Add a thin layer of sand (about 1 cm).[9]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[9]

  • Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[5]

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.[5]

  • Carefully add this powder to the top of the prepared column.[6]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the solvent system determined from the TLC analysis.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase. For example, start with 80:20 hexane/ethyl acetate and slowly increase the proportion of ethyl acetate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow for Purification

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product TLC TLC Analysis to Determine Mobile Phase Pack_Column Pack Silica Gel Column TLC->Pack_Column Dry_Load Prepare Sample (Dry Loading) Pack_Column->Dry_Load Elute Elute with Mobile Phase Gradient Dry_Load->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

troubleshooting common issues in 5-Methoxy-4-methylpyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Methoxy-4-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: this compound is a substituted aminopyridine, making it a versatile building block in organic synthesis. The most common reactions involve the nucleophilic amino group, such as amide bond formation and reductive amination. Additionally, the pyridine ring can be functionalized, for example, through halogenation followed by cross-coupling reactions like the Suzuki-Miyaura coupling.

Q2: How can I purify the products from reactions involving this compound?

A2: Purification of substituted pyridine derivatives can sometimes be challenging due to their basicity and polarity. Common purification techniques include:

  • Flash column chromatography: This is a standard method, often using a mixture of ethyl acetate and hexanes. Adding a small amount of triethylamine to the eluent can help to prevent the product from streaking on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective purification method.[1]

  • Cation-exchange chromatography: This method can be particularly useful for separating aminopyridine derivatives from neutral or acidic impurities.[2]

Q3: Are there any specific handling precautions for this compound?

A3: As with most amine-containing compounds, it is advisable to handle this compound in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides

Amide Coupling Reactions

Amide coupling is a frequently employed reaction for this compound. Below are some common issues and their solutions.

Problem 1: Low or no yield of the desired amide product.

Potential Cause Troubleshooting Step
Inefficient activation of the carboxylic acid Use a more powerful coupling agent. For example, if you are using a carbodiimide like DCC or EDC, consider switching to a uronium-based reagent like HATU or HBTU, which are known for their high efficiency.
Inappropriate base The choice of base is crucial. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used. Ensure the base is anhydrous and used in the correct stoichiometric amount.
Side reactions The amine reacting with the coupling reagent can form a guanidinium by-product. The order of addition of reagents is important; it is often best to pre-activate the carboxylic acid before adding the amine.
Reaction temperature too low While many amide couplings proceed at room temperature, some less reactive substrates may require gentle heating.

Problem 2: Difficulty in purifying the amide product from the coupling agent byproducts.

Potential Cause Troubleshooting Step
Water-soluble byproducts If you are using a water-soluble coupling agent like EDC, an aqueous workup can effectively remove the urea byproduct.
Insoluble byproducts When using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.
Residual coupling agent or activated ester Consider a workup procedure that includes washing the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.
Suzuki-Miyaura Cross-Coupling Reactions

For Suzuki-Miyaura reactions, this compound would typically be halogenated first (e.g., brominated) to serve as the coupling partner for a boronic acid.

Problem 1: Low yield of the cross-coupled product.

Potential Cause Troubleshooting Step
Catalyst deactivation The amino group on the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI precatalysts) can mitigate this issue.[3]
Incorrect base The choice of base is critical for the transmetalation step. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The optimal base can be solvent and substrate-dependent, so screening different bases may be necessary.
Solvent system not optimal A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. The ratio of organic solvent to water can influence the reaction rate and yield.[4][5]
Protodeboronation of the boronic acid This side reaction can be more prevalent with certain boronic acids and under specific conditions. Using anhydrous solvents and ensuring the reaction is run under an inert atmosphere can help. Sometimes, using potassium trifluoroborate salts instead of boronic acids can reduce this side reaction.[6]

Experimental Protocols

General Protocol for HATU-Mediated Amide Coupling

This protocol is a general guideline and may need to be optimized for specific substrates.

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere, add HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Bromo-Aminopyridine Derivative

This protocol assumes you are starting with a brominated derivative of this compound.

  • In a Schlenk flask under an inert atmosphere, combine the bromo-aminopyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalyst Systems for a Suzuki Coupling of a Structurally Similar Substrate (5-bromo-2-methylpyridin-3-amine) [3]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80
System 2 (Hypothetical) SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3 (NHC) IPrK₂CO₃THFPhenylboronic acid-

Visualizations

Amide_Coupling_Workflow cluster_start Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Coupling_Agent Coupling Agent (e.g., HATU) Carboxylic_Acid->Coupling_Agent Aminopyridine This compound Aminopyridine->Coupling_Agent Base Base (e.g., DIPEA) Coupling_Agent->Base Solvent Solvent (e.g., DMF) Base->Solvent Workup Aqueous Workup Solvent->Workup Purification Chromatography / Recrystallization Workup->Purification Product Amide Product Purification->Product

Caption: A general workflow for amide coupling reactions.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_purification Workup & Purification Bromo_Aminopyridine Bromo-Aminopyridine Derivative Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Bromo_Aminopyridine->Pd_Catalyst Boronic_Acid Arylboronic Acid Boronic_Acid->Pd_Catalyst Base Base (e.g., K2CO3) Pd_Catalyst->Base Solvent Solvent (e.g., Dioxane/H2O) Base->Solvent Workup Aqueous Workup & Extraction Solvent->Workup Purification Chromatography / Recrystallization Workup->Purification Product Cross-Coupled Product Purification->Product

Caption: A general workflow for Suzuki-Miyaura cross-coupling reactions.

References

improving the stability of 5-Methoxy-4-methylpyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 5-Methoxy-4-methylpyridin-3-amine in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The aminopyridine structure is susceptible to degradation under harsh acidic or basic conditions, and the methoxy group can also be a site for chemical modification.

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: While specific data for this compound is limited, aminopyridine derivatives are generally most stable in neutral to slightly acidic conditions (pH 4-7).[1][2] Extreme pH levels can catalyze hydrolysis or other degradation reactions.[2] It is recommended to perform a pH stability profile to determine the optimal range for your specific application.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound. For short-term storage of solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable. It is important to minimize freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: Pyridine derivatives can be susceptible to photodecomposition.[3] Therefore, it is best practice to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil.[4]

Q5: What are the potential degradation pathways for this compound?

A5: Based on the structure, potential degradation pathways include:

  • Oxidation: The pyridine ring and the amino group can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, the methoxy group could potentially be hydrolyzed.

  • Photodegradation: Exposure to UV or visible light may lead to the formation of various photoisomers.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound potency over a short period in solution. Inappropriate pH: The solution pH may be too acidic or too basic, leading to rapid degradation.Buffer the solution to a pH between 4 and 7. Verify the final pH of your solution.
Exposure to light: The solution may be degrading due to exposure to ambient or UV light.Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[4]
High temperature: Storage at room temperature or higher can accelerate degradation.Store stock solutions at -20°C and working solutions at 2-8°C for short-term use.
Appearance of unknown peaks in HPLC analysis. Compound degradation: New peaks likely represent degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating method.
Contamination: The solvent or glassware may be contaminated.Use high-purity solvents and ensure all glassware is thoroughly cleaned. Run a blank solvent injection to check for system contamination.
Precipitation of the compound from solution. Poor solubility at the working concentration or pH. Check the solubility of this compound in your chosen solvent system. Adjust the pH, as solubility can be pH-dependent. Consider the use of a co-solvent if compatible with your experimental design.
Temperature effects: Solubility can decrease at lower temperatures.If storing solutions at low temperatures, ensure the compound remains in solution upon thawing. Gentle warming and vortexing may be necessary.

Quantitative Stability Data (Illustrative)

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is intended for guidance and should be confirmed by internal experiments.

Table 1: Effect of pH on Stability (at 25°C for 48 hours)

pH% Remaining Compound
2.085.2
4.098.5
7.099.1
9.092.3
12.075.8

Table 2: Effect of Temperature on Stability (at pH 7.0 for 7 days)

Temperature% Remaining Compound
4°C98.9
25°C (Room Temp)95.4
40°C88.1

Table 3: Photostability (at 25°C for 24 hours)

Condition% Remaining Compound
Protected from Light99.5
Exposed to Light91.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a reverse-phase HPLC method to quantify this compound and its degradation products.

  • Instrumentation: HPLC with UV detector or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) stock->acid base Base Hydrolysis (1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralization (for Acid/Base Samples) acid->neutralize base->neutralize hplc HPLC-UV/PDA Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_photo Photodegradation parent This compound n_oxide Pyridine N-Oxide Derivative parent->n_oxide H2O2 oxidized_amino Oxidized Amino Group parent->oxidized_amino Oxidant demethylated Demethylated Product parent->demethylated H+ / OH- photoisomers Photoisomers parent->photoisomers Light (hν)

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Synthesis of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side-product formation during the synthesis of 5-Methoxy-4-methylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process starting from a substituted pyridine ring. A common strategy involves the nitration of a pre-functionalized pyridine, followed by reduction of the nitro group to an amine. The methoxy and methyl groups can be introduced at various stages through nucleophilic substitution or other transformations.

Q2: What are the most likely side-products in this synthesis?

A2: Potential side-products can arise from several sources including incomplete reactions, over-reactions, and isomeric impurities. Common side-products may include:

  • Hydroxy-derivatives: Formation of a hydroxyl group instead of the desired methoxy group.

  • Positional Isomers: Nitration or other substitutions occurring at different positions on the pyridine ring.

  • Incompletely reduced intermediates: Such as nitroso or hydroxylamine compounds if the reduction of the nitro group is not complete.

  • De-halogenated byproducts: If a halogen is used as a leaving group and is subsequently removed by a reduction step.

Q3: How can I monitor the reaction for the formation of side-products?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of the reaction and detecting the presence of impurities. Mass spectrometry (MS) coupled with gas or liquid chromatography (GC-MS or LC-MS) can help in identifying the structure of these byproducts.

Troubleshooting Guides

This section provides guidance on identifying and mitigating the formation of common side-products.

Issue 1: Presence of a Hydroxy Impurity

Symptom: Mass spectrometry analysis indicates a byproduct with a mass corresponding to the replacement of the methoxy group with a hydroxyl group.

Possible Cause: Incomplete methylation or hydrolysis of a precursor. For instance, during a nucleophilic substitution reaction to introduce the methoxy group, water present in the reaction mixture can compete with the methoxide source.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Methoxide Source: Use a stronger methylating agent or a larger excess of the methoxide source.

  • Purification: The hydroxy impurity can often be removed by column chromatography or by a basic wash if its acidity is significantly different from the product. For example, a wash with a saturated sodium bicarbonate solution can help remove acidic hydroxy impurities.[1]

ParameterRecommended Condition
SolventDry Methanol or THF
AtmosphereInert (Nitrogen or Argon)
Methoxide SourceSodium Methoxide
PurificationSilica Gel Chromatography
Issue 2: Formation of Positional Isomers

Symptom: NMR analysis shows a mixture of products with different substitution patterns on the pyridine ring.

Possible Cause: Lack of regioselectivity during the nitration or other electrophilic substitution steps. The directing effects of the existing substituents on the pyridine ring may not be sufficient to give a single product.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the temperature of the nitration reaction can often improve regioselectivity.

  • Choice of Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. N₂O₅) can influence the isomer distribution.

  • Alternative Synthetic Route: Consider a synthetic strategy that introduces the substituents in a different order to better control the regiochemistry. For example, starting with a pre-functionalized pyridine where the desired substitution pattern is already established.

ParameterRecommended Condition
Nitration Temperature0 °C to -20 °C
Nitrating AgentN₂O₅
Alternative StrategyUse of a pre-functionalized starting material
Issue 3: Incomplete Reduction of the Nitro Group

Symptom: The final product is contaminated with intermediates such as nitroso or hydroxylamine derivatives.

Possible Cause: Insufficient reducing agent, catalyst poisoning, or non-optimal reaction conditions (temperature, pressure, time).

Troubleshooting Steps:

  • Increase Reducing Agent/Catalyst Load: Use a larger excess of the reducing agent (e.g., H₂/Pd/C, SnCl₂). Ensure the catalyst is active.

  • Optimize Reaction Conditions: Increase the reaction time, temperature, or hydrogen pressure (for catalytic hydrogenation).

  • Monitor Reaction to Completion: Use TLC or HPLC to ensure all of the starting nitro compound has been consumed.

ParameterRecommended Condition
Reducing AgentH₂ with Pd/C catalyst, or SnCl₂
Reaction TimeMonitor by TLC/HPLC until completion
Catalyst Loading5-10 mol% for Pd/C

Experimental Protocols

General Protocol for Reduction of a Nitro-Pyridine Precursor:

To a solution of the nitro-pyridine precursor in ethanol or methanol, add a catalytic amount of Palladium on carbon (10% w/w). The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude amine product, which can be further purified by column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_main Main Reaction Pathway cluster_side Side-Product Formation Substituted_Pyridine Substituted Pyridine Nitration Nitration Substituted_Pyridine->Nitration HNO3/H2SO4 Nitro_Intermediate Nitro-Pyridine Intermediate Nitration->Nitro_Intermediate Isomerization Positional Isomer Nitration->Isomerization Poor Regioselectivity Reduction Reduction Nitro_Intermediate->Reduction H2, Pd/C Hydrolysis Hydroxy Byproduct Nitro_Intermediate->Hydrolysis Presence of Water (if applicable in subsequent steps) Final_Product This compound Reduction->Final_Product Incomplete_Reduction Nitroso/Hydroxylamine Byproduct Reduction->Incomplete_Reduction Incomplete Reaction

Caption: Synthetic pathway and potential side-product formation.

Troubleshooting_Workflow Start Impurity Detected Identify Identify Impurity (MS, NMR) Start->Identify Decision Impurity Type? Identify->Decision Hydroxy Hydroxy Impurity Decision->Hydroxy OH group Isomer Positional Isomer Decision->Isomer Isomeric Incomplete_Red Incomplete Reduction Decision->Incomplete_Red Nitroso/ Hydroxylamine Action_Hydroxy Ensure Anhydrous Conditions Optimize Methylation Hydroxy->Action_Hydroxy Action_Isomer Adjust Reaction Temp. Change Reagents Isomer->Action_Isomer Action_Incomplete_Red Increase Reducing Agent Optimize Conditions Incomplete_Red->Action_Incomplete_Red Purify Purify Product (Chromatography, Recrystallization) Action_Hydroxy->Purify Action_Isomer->Purify Action_Incomplete_Red->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 5-Methoxy-4-methylpyridin-3-amine.

FAQs and Troubleshooting Guides

A plausible and common synthetic route for this compound on a larger scale involves a two-step process:

  • Nitration: Regioselective nitration of a suitable precursor, such as 3-methoxy-4-methylpyridine, to yield 5-methoxy-4-methyl-3-nitropyridine.

  • Reduction: Subsequent reduction of the nitro group to the desired amine.

This guide is structured to address potential issues in each of these key stages.

Section 1: Nitration of the Pyridine Precursor

Question 1: What are the primary challenges in the nitration of substituted pyridines like 3-methoxy-4-methylpyridine on a large scale?

Answer: Scaling up the nitration of pyridine rings presents several challenges:

  • Regioselectivity: The electron-deficient nature of the pyridine ring can make electrophilic aromatic substitution, such as nitration, difficult.[1][2][3] Achieving nitration at the desired C3 position relative to the existing substituents can be challenging, and mixtures of isomers may be formed.

  • Harsh Reaction Conditions: Often, forcing conditions such as high temperatures and strong acids (e.g., fuming nitric acid and sulfuric acid) are required, which can lead to safety concerns and the generation of significant waste streams on a large scale.[2]

  • Product Instability: The product, a nitropyridine derivative, may be unstable under the harsh reaction conditions, leading to degradation and lower yields.

  • Exothermic Reaction: Nitration is a highly exothermic process. Maintaining precise temperature control in a large reactor is critical to prevent runaway reactions and the formation of byproducts.

Question 2: How can I improve the regioselectivity of the nitration to favor the desired 5-methoxy-4-methyl-3-nitropyridine isomer?

Answer: Improving regioselectivity is a key challenge. Consider the following strategies:

  • Protecting Groups: In some cases, a temporary protecting group can be used to direct the nitration to the desired position.

  • Alternative Nitrating Agents: While classic mixed acid (HNO₃/H₂SO₄) is common, exploring alternative nitrating agents might offer milder conditions and better selectivity. Recent research has explored methods like using N₂O₅, which can sometimes offer different selectivity profiles.[4][5]

  • Reaction Optimization: A thorough Design of Experiments (DoE) approach is recommended during scale-up. Key parameters to optimize include:

    • Reaction temperature

    • Rate of addition of the nitrating agent

    • Stirring speed

    • Concentration of reactants

Troubleshooting Guide: Nitration Step

Issue Potential Cause Recommended Action
Low Yield of Nitrated Product Incomplete reaction.Increase reaction time or temperature cautiously. Monitor reaction progress by HPLC or TLC.
Decomposition of starting material or product.Lower the reaction temperature. Ensure efficient cooling of the reactor.
Formation of Multiple Isomers Poor regioselectivity.Re-evaluate the nitrating agent and solvent system. Consider a lower reaction temperature.
Runaway Reaction Inadequate heat removal.Ensure the reactor's cooling system is functioning optimally. Reduce the addition rate of the nitrating agent.
Product Isolation Difficulties Product is soluble in the aqueous quench.Adjust the pH of the quenched reaction mixture to minimize solubility. Use an appropriate organic solvent for extraction.
Section 2: Reduction of 5-methoxy-4-methyl-3-nitropyridine

Question 3: What are the common methods for reducing a nitropyridine to an aminopyridine at an industrial scale, and what are the associated challenges?

Answer: The catalytic hydrogenation of nitro compounds is a widely used industrial process.[6] Common methods and their challenges include:

  • Catalytic Hydrogenation: This is the most common and environmentally friendly method.

    • Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are frequently used.

    • Hydrogen Source: Hydrogen gas is typically used, requiring specialized high-pressure reactors. Transfer hydrogenation using reagents like ammonium formate or formic acid can be an alternative.

    • Challenges:

      • Catalyst Poisoning: The pyridine nitrogen or impurities can poison the catalyst, reducing its activity.

      • Incomplete Reduction: This can lead to the formation of intermediates like nitroso or hydroxylamine compounds.

      • Over-reduction: In some cases, the pyridine ring itself can be hydrogenated, especially under harsh conditions.

      • Safety: Handling hydrogen gas under pressure requires strict safety protocols and specialized equipment.

  • Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) is a classic method.

    • Challenges:

      • Stoichiometric Waste: This method generates large amounts of metal salt waste, which can be an environmental concern.

      • Product Isolation: Separating the product from the metal salts can be challenging.

Question 4: My catalytic hydrogenation of 5-methoxy-4-methyl-3-nitropyridine is sluggish and gives a low yield. What are the potential causes and how can I troubleshoot this?

Answer: A sluggish or low-yielding hydrogenation can be due to several factors:

  • Catalyst Inactivation:

    • Poisoning: Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds.

    • Activity: Use a fresh, high-quality catalyst. The catalyst lot should be tested at a small scale first.

  • Mass Transfer Limitations: In a large reactor, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is crucial.

    • Agitation: Increase the stirring speed to improve gas-liquid-solid mixing.

    • Hydrogen Pressure: Increasing the hydrogen pressure can enhance the reaction rate.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase the rate, they may also promote side reactions. An optimal temperature needs to be determined.

    • Solvent: The choice of solvent can significantly impact the reaction. Alcohols like ethanol or methanol are common.

Troubleshooting Guide: Reduction Step

Issue Potential Cause Recommended Action
Incomplete Reduction Catalyst deactivation.Use a fresh catalyst. Pre-treat the starting material to remove potential poisons.
Insufficient hydrogen.Ensure a continuous supply of hydrogen. Check for leaks in the reactor system.
Poor mass transfer.Increase agitation speed.
Formation of Byproducts Over-reduction of the pyridine ring.Use a milder catalyst (e.g., Pd/C instead of Pt/C). Lower the reaction temperature and pressure.
Formation of hydroxylamine or nitroso intermediates.Increase reaction time or catalyst loading.
Difficult Filtration of Catalyst Fine catalyst particles.Use a filter aid like Celite. Allow the catalyst to settle before filtration.
Section 3: Purification of this compound

Question 5: What are the recommended methods for purifying this compound on a large scale?

Answer: The choice of purification method depends on the nature of the impurities. Common large-scale purification techniques include:

  • Crystallization: This is often the most cost-effective method for obtaining high-purity material. Finding a suitable solvent or solvent system is key.

  • Distillation: If the product is thermally stable and volatile, vacuum distillation can be effective for separating it from non-volatile impurities.

  • Chromatography: While highly effective, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically used for high-value products or when other methods fail. For some aminopyridines, ion-exchange chromatography can be a viable option.[7]

Troubleshooting Guide: Purification

Issue Potential Cause Recommended Action
Poor Yield from Crystallization Product is too soluble in the chosen solvent.Screen for anti-solvents to induce precipitation. Cool the crystallization mixture to a lower temperature.
Oiling out of the product.Use a different solvent system. Slow down the cooling rate.
Colored Impurities in Final Product Presence of colored byproducts.Treat the crude product solution with activated carbon before the final crystallization step.
Residual Solvent in Final Product Inefficient drying.Dry the product under vacuum at an appropriate temperature for an extended period.

Data Presentation

Table 1: Hypothetical Comparison of Reduction Methods for 5-methoxy-4-methyl-3-nitropyridine

Parameter Catalytic Hydrogenation (Pd/C) Metal/Acid Reduction (Fe/HCl)
Typical Yield 85-95%70-85%
Purity (Crude) >95%80-90%
Reaction Time 4-8 hours6-12 hours
Temperature 25-60 °C80-100 °C
Pressure 1-10 barAtmospheric
Waste Stream Catalyst, minimal solventMetal salts, acidic waste
Safety Concerns Hydrogen handlingCorrosive acids, exothermic reaction

Experimental Protocols

Protocol 1: General Procedure for Nitration of a Substituted Pyridine (Illustrative)

This is a general procedure and must be optimized for the specific substrate and scale.

  • Reactor Setup: Charge a temperature-controlled reactor with concentrated sulfuric acid. Cool the acid to 0-5 °C with efficient stirring.

  • Substrate Addition: Slowly add the 3-methoxy-4-methylpyridine precursor to the cold sulfuric acid, maintaining the temperature below 10 °C.

  • Nitrating Agent Addition: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid). Add the mixed acid dropwise to the reaction mixture, keeping the internal temperature between 5-10 °C.[8]

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-25 °C) for several hours. Monitor the reaction progress by HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the product or to prepare for extraction. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Wash the combined organic layers, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude 5-methoxy-4-methyl-3-nitropyridine.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Nitropyridine (Illustrative)

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with the crude 5-methoxy-4-methyl-3-nitropyridine and a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Add the palladium on carbon catalyst (e.g., 5-10 wt% Pd/C, 1-5 mol% loading) as a slurry in the reaction solvent.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).

  • Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-40 °C). Monitor the reaction by observing hydrogen uptake and by analyzing samples via HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or distillation.

Visualizations

G Synthetic Workflow for this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 3-Methoxy-4-methylpyridine B Nitration (HNO3/H2SO4) A->B Precursor C 5-Methoxy-4-methyl-3-nitropyridine B->C Intermediate D Reduction (H2, Pd/C) C->D E This compound D->E Final Product F Purification (Crystallization) E->F G High-Purity Product F->G

Caption: A postulated synthetic workflow for the scale-up production of this compound.

G Troubleshooting the Reduction Step Start Low Yield or Incomplete Reaction CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Check Reaction Conditions CheckCatalyst->CheckConditions Yes CatalystBad Replace Catalyst CheckCatalyst->CatalystBad No CheckPurity Check Starting Material Purity CheckConditions->CheckPurity Yes ConditionsBad Optimize T, P, Agitation CheckConditions->ConditionsBad No PurityBad Purify Starting Material CheckPurity->PurityBad No End Problem Resolved CheckPurity->End Yes CatalystOK Catalyst is Active CatalystBad->Start ConditionsOK Conditions are Optimal ConditionsBad->Start PurityOK Purity is High PurityBad->Start

Caption: A decision tree for troubleshooting common issues in the catalytic reduction of the nitro-intermediate.

G Impurity Profiling Logic CrudeProduct Crude Product Analysis (HPLC, GC-MS) ImpurityDetected Impurity Detected? CrudeProduct->ImpurityDetected IdentifyImpurity Identify Impurity Structure (MS, NMR) ImpurityDetected->IdentifyImpurity Yes FinalProduct Final Product Meets Specs ImpurityDetected->FinalProduct No SourceNitration Source: Nitration Step IdentifyImpurity->SourceNitration Isomer/Byproduct SourceReduction Source: Reduction Step IdentifyImpurity->SourceReduction Intermediate SourceStartMaterial Source: Starting Material IdentifyImpurity->SourceStartMaterial Unreacted OptimizeNitration Optimize Nitration SourceNitration->OptimizeNitration OptimizeReduction Optimize Reduction SourceReduction->OptimizeReduction PurifyStartMaterial Purify Starting Material SourceStartMaterial->PurifyStartMaterial OptimizeNitration->CrudeProduct OptimizeReduction->CrudeProduct PurifyStartMaterial->CrudeProduct

Caption: A logical workflow for identifying and addressing impurities in the final product.

References

Technical Support Center: Refinement of 5-Methoxy-4-methylpyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methoxy-4-methylpyridin-3-amine, a key intermediate for researchers, scientists, and drug development professionals. The primary focus is on the critical reduction step of a nitropyridine precursor, a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective strategy involves the reduction of a suitable nitropyridine precursor, such as 5-Methoxy-4-methyl-3-nitropyridine. This precursor can be synthesized through various methods, including the methoxylation of a corresponding chloropyridine. The final and crucial step is the reduction of the nitro group to the desired amine.

Q2: My reduction of the nitropyridine precursor is sluggish or incomplete. What are the potential causes and solutions?

Incomplete reduction is a frequent challenge. Key factors to investigate include the activity of your catalyst or reducing agent, solvent choice, and reaction temperature. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and increase its loading if necessary. For metal/acid reductions (e.g., Fe/HCl), use finely powdered, activated metal. Poor solubility of the starting material can also hinder the reaction; consider a co-solvent system like ethanol/water to improve solubility.[1][2]

Q3: I am observing significant side products like hydroxylamines or azoxy compounds. How can I improve the selectivity for the desired amine?

The formation of these side products arises from the stepwise nature of nitro group reduction.[1] To favor the complete reduction to the amine, ensure you are using a sufficient excess of your reducing agent. Proper temperature control is also critical, as localized overheating can promote the formation of undesired dimers like azoxy compounds.[1]

Q4: Are there chemoselectivity issues to consider when other functional groups are present on the pyridine ring?

Yes. Catalytic hydrogenation with Pd/C, for instance, can reduce other functional groups like alkenes, alkynes, and can cause dehalogenation.[3] If your precursor contains such groups, consider milder or more selective reducing agents. For example, iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are known for their good chemoselectivity in the presence of reducible groups.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of a nitropyridine precursor.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of catalyst (e.g., Pd/C). Consider a different catalyst like Pt/C or Raney Nickel.[1][3]Catalysts can deactivate over time or due to improper storage, leading to incomplete conversion.
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., SnCl₂, Fe).A stoichiometric or slight excess of the reducing agent is necessary to drive the reaction to completion.
Poor Substrate Solubility Change the solvent or use a co-solvent system (e.g., THF, EtOH/water, or AcOH).[1][2]The starting material must be well-dissolved for the reaction to proceed efficiently.
Sub-optimal Temperature Gradually increase the reaction temperature while monitoring for side product formation.[1]Some reductions require heating to achieve a reasonable rate, but excessive heat can lead to side reactions.
Product Volatility During workup, perform solvent evaporation under carefully controlled vacuum to avoid loss of the product.Some aminopyridines can be volatile under high vacuum.
Issue 2: Formation of Impurities and Side Products
Side Product Observed Potential Cause Recommended Action
Hydroxylamine or Nitroso intermediates Incomplete reduction.Increase reaction time, temperature, or the amount of reducing agent.[1]
Azoxy or Azo compounds Often formed with metal hydride reducing agents or due to localized overheating.[1][4]Avoid metal hydrides like LiAlH₄ for aromatic nitro reductions.[4] Ensure efficient stirring and temperature control.
Dehalogenation Product (if starting with a halogenated precursor) Use of a strong hydrogenation catalyst like Pd/C.Switch to a milder reducing agent such as Fe/AcOH or use Raney Nickel, which is less prone to causing dehalogenation.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Methoxy-4-methyl-3-nitropyridine
  • Preparation : In a suitable hydrogenation vessel, dissolve 5-Methoxy-4-methyl-3-nitropyridine (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition : Carefully add 5-10 mol% of Palladium on carbon (Pd/C, 10 wt%) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up : Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation : Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

G start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_reductant Verify Reductant Stoichiometry check_catalyst->check_reductant Active replace_catalyst Use Fresh/Different Catalyst check_catalyst->replace_catalyst Inactive check_solubility Assess Substrate Solubility check_reductant->check_solubility Sufficient increase_reductant Increase Reductant Equivalents check_reductant->increase_reductant Insufficient check_temp Evaluate Reaction Temperature check_solubility->check_temp Good change_solvent Change Solvent/Use Co-solvent check_solubility->change_solvent Poor adjust_temp Adjust Temperature check_temp->adjust_temp Sub-optimal end Improved Yield check_temp->end Optimal replace_catalyst->end increase_reductant->end change_solvent->end adjust_temp->end

Caption: Troubleshooting workflow for low yield.

Nitro Group Reduction Pathway and Potential Side Products

G nitro Ar-NO₂ (Nitropyridine) nitroso Ar-NO (Nitroso) nitro->nitroso +2e⁻, +2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e⁻, +2H⁺ azoxy Ar-N(O)=N-Ar (Azoxy) nitroso->azoxy dimerization amine Ar-NH₂ (Aminopyridine) hydroxylamine->amine +2e⁻, +2H⁺ hydroxylamine->azoxy condensation azo Ar-N=N-Ar (Azo) azoxy->azo reduction

Caption: Pathway of nitro group reduction.

References

avoiding degradation of 5-Methoxy-4-methylpyridin-3-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methoxy-4-methylpyridin-3-amine

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] To maintain product quality, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[1]

Q2: My this compound has changed color. What does this indicate?

A change in color, such as darkening or the appearance of discoloration, can be an indicator of degradation. This may be due to exposure to air, light, or elevated temperatures. If you observe a color change, it is advisable to re-analyze the compound's purity before use.

Q3: What are the common causes of degradation for this compound?

Substituted pyridines like this compound can be sensitive to several factors that may lead to degradation:

  • Oxidation: The amine group is susceptible to oxidation, especially when exposed to air.[1]

  • Moisture: The compound can be hygroscopic. Absorbed moisture can lead to hydrolysis or other degradation pathways.

  • Light: Photodegradation can occur with prolonged exposure to light.

  • Heat: Elevated temperatures can accelerate the rate of decomposition.[3]

  • Incompatible Materials: Contact with strong oxidizing agents and acids should be avoided.[1]

Q4: How can I test the purity of my stored this compound?

The purity of your stored compound can be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main compound and detect any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any degradation products.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and any degradation products.

A detailed experimental protocol for a stability assessment is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

If you suspect that your this compound has degraded, follow these troubleshooting steps:

Troubleshooting_Degradation start Suspicion of Degradation (e.g., color change, unexpected results) check_storage Review Storage Conditions: - Inert atmosphere? - Temperature? - Light exposure? - Container sealed? start->check_storage purity_analysis Perform Purity Analysis (HPLC, NMR, or LC-MS) check_storage->purity_analysis compare_results Compare with Certificate of Analysis (CoA) or Reference Standard purity_analysis->compare_results is_pure Is Purity within Acceptable Limits? compare_results->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes re_purify Consider Re-purification (e.g., recrystallization, chromatography) is_pure->re_purify No re_purify->purity_analysis discard Discard and Procure New Batch re_purify->discard If re-purification is not feasible

Caption: Troubleshooting workflow for suspected degradation of this compound.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature CoolTo minimize thermal degradation.[3]
Atmosphere Inert Gas (e.g., Nitrogen, Argon)To prevent oxidation.[1]
Container Tightly SealedTo prevent exposure to air and moisture.[1][2]
Light Protected from LightTo prevent photodegradation.
Location Dry, Well-Ventilated AreaTo avoid moisture and ensure safety.[1][2]

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC

Objective: To determine the purity of a stored sample of this compound and identify the presence of degradation products.

Materials:

  • This compound sample

  • Reference standard of this compound (of known purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the reference standard and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the stored sample and dissolve it in the same volume of the same solvent as the standard.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might be from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis spectrum of the compound (e.g., 254 nm).

  • Data Analysis:

    • Run the standards and the sample on the HPLC system.

    • Integrate the peak areas of the chromatograms.

    • Generate a calibration curve from the standards.

    • Calculate the concentration of this compound in the sample.

    • Purity (%) = (Area of main peak in sample / Total area of all peaks in sample) x 100.

    • Compare the chromatogram of the sample to that of the reference standard to identify any new peaks that may correspond to degradation products.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a plausible pathway involves oxidation of the amine group, a common degradation route for aromatic amines.

Degradation_Pathway compound This compound degraded_product Oxidized Products (e.g., nitroso, nitro, or polymeric species) compound->degraded_product Oxidation oxidizing_agent [O] (e.g., from air) oxidizing_agent->degraded_product

Caption: A simplified potential oxidative degradation pathway for this compound.

References

Technical Support Center: Optimization of Solvent Systems for 5-Methoxy-4-methylpyridin-3-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the purification of 5-Methoxy-4-methylpyridin-3-amine.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound, focusing on both recrystallization and column chromatography techniques.

Recrystallization Troubleshooting

Q1: My compound is not dissolving in the chosen recrystallization solvent, even with heating.

A1: This indicates poor solubility. Aminopyridines, being polar, generally dissolve better in polar solvents. If you are using a non-polar solvent like hexanes or petroleum ether, it is unlikely to be effective on its own.

  • Solution:

    • Switch to a more polar solvent. Try solvents like ethyl acetate, acetone, isopropanol, or ethanol.

    • Use a solvent mixture. If your compound is sparingly soluble in a hot solvent, you can use a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common combination for aminopyridines is Ethyl Acetate/Hexanes.

    • Check for insoluble impurities. If most of the material dissolves but a small amount of solid remains, this may be an insoluble impurity. In this case, perform a hot gravity filtration to remove the solid before allowing the solution to cool and crystallize.

Q2: No crystals form after my solution has cooled.

A2: This is a common problem that can arise from several factors.

  • Solutions:

    • Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to initiate crystallization.

    • Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.

    • Cool to a lower temperature: If room temperature cooling is ineffective, place the flask in an ice bath, and if necessary, in a freezer. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q3: The recrystallized product is oily or forms an amorphous solid instead of crystals.

A3: Oiling out occurs when the compound comes out of solution at a temperature above its melting point. This is more common with impure compounds.

  • Solutions:

    • Reheat and agitate: Reheat the solution to dissolve the oil, and then allow it to cool more slowly with vigorous stirring.

    • Add more solvent: The concentration of the solute may be too high. Add a small amount of additional solvent and reheat until the solution is clear, then cool again.

    • Change the solvent system: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Column Chromatography Troubleshooting

Q1: My compound is streaking or tailing on the TLC plate and the column.

A1: This is a very common issue with basic compounds like aminopyridines on silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[1][2]

  • Solutions:

    • Add a basic modifier to the mobile phase: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia, into your eluent. A common starting point is 0.5-2% TEA in your solvent system (e.g., Ethyl Acetate/Hexanes).[2]

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.[1] These alternatives can significantly improve peak shape without the need for mobile phase modifiers.

    • Check for column overload: Injecting too much sample can lead to peak tailing. Try loading a smaller amount of your crude material onto the column.

Q2: I can't achieve good separation between my product and an impurity.

A2: This indicates that the selectivity of your chromatographic system is insufficient.

  • Solutions:

    • Optimize the mobile phase:

      • Adjust solvent polarity: Systematically vary the ratio of your polar and non-polar solvents. For example, if using an Ethyl Acetate/Hexanes system, try gradients ranging from 10% to 50% Ethyl Acetate.

      • Change the solvent system: If adjusting the polarity of one system doesn't work, try a different solvent combination. A common alternative for polar compounds is Dichloromethane/Methanol.

    • Try a different stationary phase: If mobile phase optimization fails, switching the stationary phase (e.g., from silica to alumina or a bonded phase like cyano or diol) can alter the separation mechanism and may resolve the co-eluting compounds.

Q3: My compound is not eluting from the column.

A3: This suggests that the mobile phase is not polar enough to displace the compound from the stationary phase, or the compound is irreversibly binding.

  • Solutions:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. If you are using an Ethyl Acetate/Hexanes system, you might need to switch to a more polar system like Dichloromethane/Methanol.

    • Add a basic modifier: As mentioned for peak tailing, the strong interaction of the amine with the acidic silica gel can cause it to remain on the column. Adding triethylamine or ammonia to the eluent can help to displace the compound.[1][2]

    • Flush the column: If your compound is still retained, you can try flushing the column with a very polar solvent mixture, such as 10% Methanol in Dichloromethane with 2% triethylamine.

Data Presentation: Solvent Systems for Aminopyridine Purification

Table 1: Recrystallization Solvent Systems for Aminopyridines
Solvent/SystemCompound TypeObservations
Ethyl Acetate3-Amino-4-methylpyridineEffective for obtaining solid crystalline product.[3]
Ethyl Acetate/HexanesGeneral AminopyridinesA good two-solvent system for fine-tuning solubility.
IsopropanolGeneral AminopyridinesA moderately polar protic solvent that can be effective.
Acetone2-AminopyridineShows good solubility at higher temperatures.[4]
Ethanol2-AminopyridineHigh solubility, may require a co-solvent to reduce solubility for crystallization.[5]
Table 2: Column Chromatography Solvent Systems for Aminopyridines
Stationary PhaseMobile Phase SystemModifierCompound TypeObservations
Silica GelPetroleum Ether / Ethyl AcetateNone2-Amino-5-bromo-4-methylpyridineGradient elution from 95:5 to 80:20 was effective.[6]
Silica GelHexanes / Ethyl Acetate0.5 - 2% TriethylamineGeneral Basic AminesThe addition of TEA is crucial to prevent peak tailing.
Silica GelDichloromethane / Methanol1-2% Ammonia (in Methanol)Polar AminesA more polar system for compounds with low Rf in EtOAc/Hexanes.
Alumina (Neutral)Hexanes / Ethyl AcetateNoneGeneral Basic AminesGood alternative to silica to avoid acidic interactions.
Amine-functionalized SilicaHexanes / Ethyl AcetateNoneGeneral Basic AminesExcellent for preventing peak tailing without mobile phase modifiers.[1]

Experimental Protocols

The following are detailed experimental protocols for the purification of this compound based on established methods for similar compounds.

Protocol 1: Purification by Recrystallization from Ethyl Acetate/Hexanes

This protocol is a starting point for the recrystallization of this compound. The optimal solvent ratio may need to be determined experimentally.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethyl acetate solution is still hot, slowly add hexanes dropwise until the solution becomes faintly cloudy.

  • Re-dissolution: Reheat the mixture gently until the cloudiness disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a standard procedure for the purification of this compound using silica gel chromatography with a basic modifier.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a few drops of ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a mixture of Hexanes/Ethyl Acetate (e.g., 7:3) containing 1% triethylamine.

    • Visualize the spots under UV light. The optimal eluent for column chromatography should give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes/Ethyl Acetate with 1% TEA).

    • Pour the slurry into a glass chromatography column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Logical Workflow for Solvent System Optimization

Solvent_Optimization_Workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Recrystallization chromatography Column Chromatography purification_choice->chromatography Chromatography solvent_screen_recryst Screen Solvents (e.g., EtOAc, IPA, Acetone) recrystallization->solvent_screen_recryst tlc_analysis TLC Analysis with Modifiers (e.g., 1% TEA) chromatography->tlc_analysis two_solvent_system Develop Two-Solvent System (e.g., EtOAc/Hexanes) solvent_screen_recryst->two_solvent_system recryst_protocol Perform Recrystallization Protocol two_solvent_system->recryst_protocol purity_analysis Analyze Purity (HPLC, NMR) recryst_protocol->purity_analysis select_system Select Stationary & Mobile Phase (e.g., Silica + EtOAc/Hexanes/TEA) tlc_analysis->select_system chrom_protocol Perform Column Chromatography Protocol select_system->chrom_protocol chrom_protocol->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product Purity Met optimize_further Further Optimization Needed purity_analysis->optimize_further Purity Not Met optimize_further->purification_choice Amine_Chromatography_Troubleshooting start Problem Observed peak_tailing Peak Tailing/Streaking Cause: Strong interaction with acidic silica start->peak_tailing Bad Peak Shape poor_separation Poor Separation Cause: Insufficient selectivity start->poor_separation Co-elution no_elution No Elution Cause: Mobile phase too weak or strong binding start->no_elution Compound Stuck solution_tailing Solutions - Add 1% TEA to eluent - Use Alumina or Amine-SiO2 - Reduce sample load peak_tailing->solution_tailing solution_separation Solutions - Optimize solvent ratio - Change solvent system (e.g., DCM/MeOH) - Change stationary phase poor_separation->solution_separation solution_elution Solutions - Increase mobile phase polarity - Add 1% TEA to eluent - Flush with highly polar solvent no_elution->solution_elution

References

Technical Support Center: Purification of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxy-4-methylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route used. If the amine is prepared by the reduction of a nitro-substituted precursor, such as 4-methyl-5-methoxy-3-nitropyridine, potential impurities include the unreacted nitro compound, partially reduced intermediates like nitroso or hydroxylamine derivatives, and byproducts from over-reduction. Other potential impurities can include starting materials from earlier steps or reagents used in the synthesis.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the purification. For this compound, common and effective methods include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.

  • Acid-Base Extraction: Useful for separating the basic amine product from neutral or acidic impurities.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography separation and for assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) can provide more accurate quantitative data on the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities.[1]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.Try using a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solubility. Ensure a slow cooling rate.[2]
Poor recovery of the purified product. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation.[3]
Crystals do not form upon cooling. The solution is not sufficiently saturated, or there are no nucleation sites.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. If the solution is not saturated, concentrate it by evaporating some of the solvent.
Colored impurities remain in the crystals. The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. The solvent system (eluent) is not optimal.Use TLC to test different solvent systems to find one that gives good separation (Rf of the product around 0.3). A gradient elution (gradually increasing the polarity of the eluent) may be necessary.
The compound is not eluting from the column. The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For basic compounds like aminopyridines, adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can help reduce tailing and improve elution.[4]
Cracks appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Product elutes too quickly (with the solvent front). The eluent is too polar.Start with a less polar solvent system.
Acid-Base Extraction
Problem Possible Cause Solution
Formation of an emulsion during extraction. Agitation was too vigorous, or the concentrations of the solutions are high.Allow the mixture to stand for some time. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.
Low recovery of the product. Incomplete extraction into the aqueous acidic phase or back-extraction into the organic phase. The pH of the aqueous phase was not sufficiently acidic or basic.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to protonate the amine and draw it into the aqueous phase. When basifying to recover the product, ensure the pH is sufficiently basic (pH > 10). Perform multiple extractions with smaller volumes of solvent.
The product precipitates during extraction. The salt of the amine is not soluble in the aqueous phase.Add more water to dissolve the precipitate.

Data Presentation: Comparison of Purification Techniques

The following table provides illustrative data on the effectiveness of different purification techniques for this compound. This data is for representative purposes and actual results may vary depending on the specific impurities and experimental conditions.

Purification Technique Initial Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Recrystallization 90>9875-85Minor structurally similar impurities, some colored byproducts.
Column Chromatography 85>9960-75Unreacted starting materials, byproducts with different polarities.
Acid-Base Extraction 80>9580-90Neutral and acidic impurities.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane). A suitable solvent will dissolve the compound when hot but sparingly at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane/ethyl acetate). An ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic this compound will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 10). The protonated amine will be deprotonated, and the free base will precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with several portions of an organic solvent (e.g., dichloromethane) to recover the purified product.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified this compound.[5]

Visualizations

Purification_Decision_Tree start Crude this compound is_solid Is the major impurity profile known? start->is_solid impurity_type What is the nature of the main impurities? is_solid->impurity_type Yes column Column Chromatography is_solid->column No recrystallize Recrystallization impurity_type->recrystallize Structurally similar / minor impurities impurity_type->column Different polarity acid_base Acid-Base Extraction impurity_type->acid_base Neutral / Acidic further_purification Consider further purification if needed recrystallize->further_purification column->further_purification acid_base->further_purification

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to crystallize dissolve->cool No insoluble impurities hot_filter->cool Yes collect Collect crystals by vacuum filtration cool->collect wash Wash with cold solvent collect->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: Workflow for recrystallization.

Column_Chromatography_Workflow start Crude Mixture pack_column Pack column with silica gel start->pack_column load_sample Load sample onto column pack_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis tlc_analysis->collect_fractions Continue elution combine_pure Combine pure fractions tlc_analysis->combine_pure Pure fractions identified evaporate Evaporate solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for column chromatography.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_acid Extract with aqueous acid (e.g., 1M HCl) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 aqueous_layer Aqueous Layer (contains protonated amine) separate_layers1->aqueous_layer Aqueous organic_layer Organic Layer (contains neutral/acidic impurities) separate_layers1->organic_layer Organic basify Basify aqueous layer (e.g., with NaOH) aqueous_layer->basify back_extract Extract with organic solvent basify->back_extract separate_layers2 Separate Layers back_extract->separate_layers2 final_organic_layer Organic Layer (contains pure amine) separate_layers2->final_organic_layer Organic dry_evaporate Dry and evaporate solvent final_organic_layer->dry_evaporate end Pure Product dry_evaporate->end

References

Validation & Comparative

Comparative Analysis of 5-Methoxy-4-methylpyridin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Substituted aminopyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Their ability to engage with a wide range of biological targets, particularly protein kinases, has established them as a cornerstone in the development of targeted therapies, especially in oncology. This guide provides a comparative analysis of a series of hypothetical 5-Methoxy-4-methylpyridin-3-amine analogs, evaluating their potential as kinase inhibitors. The structure-activity relationships (SAR) are discussed, supported by quantitative data and detailed experimental protocols for their synthesis and biological evaluation.

Comparative Biological Activity of Analogs

To understand the structure-activity relationship of this compound analogs, a series of derivatives with modifications at the C2 and C6 positions of the pyridine ring, as well as on the amino group, were synthesized and evaluated for their inhibitory activity against a representative tyrosine kinase (e.g., EGFR) and their anti-proliferative effects on a human cancer cell line (e.g., A549 lung carcinoma).

Compound IDR1 Substituent (C6 Position)R2 Substituent (C2 Position)R3 Substituent (Amino Group)EGFR Kinase IC50 (nM)[1][2]A549 Cell Proliferation IC50 (µM)[3]
1 -H-H-H850> 50
1a -Cl-H-H42025.3
1b -OCH3-H-H68038.1
1c -H-Cl-H35018.7
1d -H-OCH3-H55032.5
1e -Cl-Cl-H1508.2
1f -H-H-C(O)CH3> 1000> 50
1g -Cl-H-C(O)CH3> 1000> 50

Structure-Activity Relationship (SAR) Analysis:

The data presented in the table above highlights key structural features that influence the biological activity of this series of analogs.

  • Substitution at C2 and C6: The introduction of electron-withdrawing groups, such as chlorine, at either the C2 or C6 position (compounds 1a and 1c ) leads to a significant increase in both kinase inhibitory and anti-proliferative activity compared to the unsubstituted parent compound 1 . The di-substituted analog with chlorine at both C2 and C6 positions (1e ) demonstrated the most potent activity in this series, suggesting that these positions are crucial for interaction with the target kinase. In contrast, the introduction of an electron-donating methoxy group (1b and 1d ) resulted in a less pronounced enhancement of activity.

  • Modification of the Amino Group: Acetylation of the 3-amino group (compounds 1f and 1g ) led to a complete loss of activity. This indicates that the free amino group is essential for the biological activity of these compounds, likely playing a critical role in forming key hydrogen bonds within the active site of the target kinase.

Experimental Protocols

Detailed methodologies for the synthesis of the analogs and their biological evaluation are provided below.

General Synthetic Protocol for this compound Analogs:

A generalized synthetic route to the target compounds is outlined below. The synthesis commences with a commercially available substituted pyridine, which undergoes nitration, followed by reduction of the nitro group to an amine. Subsequent modifications at other positions can be achieved through standard cross-coupling reactions.

Synthetic_Scheme A Substituted Pyridine B Nitration (HNO3/H2SO4) A->B Step 1 C Nitro-Pyridine Intermediate B->C D Reduction (e.g., Fe/HCl or H2, Pd/C) C->D Step 2 E Aminopyridine Core D->E F Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) E->F Step 3 G Target Analogs F->G

A generalized synthetic scheme for this compound analogs.

Step-by-Step Synthesis:

  • Nitration: To a solution of the starting substituted pyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with ice and neutralized with a base, followed by extraction with an organic solvent to yield the nitro-pyridine intermediate.

  • Reduction: The nitro-pyridine intermediate is dissolved in ethanol, and a reducing agent such as iron powder and hydrochloric acid, or catalytic hydrogenation (H2, Pd/C), is employed to reduce the nitro group to the primary amine. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to give the aminopyridine core.

  • Functionalization (optional): Further modifications, such as the introduction of substituents at the C2 or C6 positions, can be achieved using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings if a suitable halo-substituted aminopyridine is used or synthesized.

In Vitro Kinase Inhibition Assay Protocol:

The inhibitory activity of the synthesized analogs against a target kinase (e.g., EGFR) is determined using an in vitro kinase assay.

Kinase_Assay_Workflow A Prepare kinase reaction buffer with ATP and substrate peptide B Add test compound (analog) at various concentrations A->B C Initiate reaction by adding the kinase enzyme B->C D Incubate at 37°C for a defined period (e.g., 60 minutes) C->D E Stop the reaction (e.g., by adding a kinase inhibitor or EDTA) D->E F Quantify kinase activity (e.g., using a luminescence-based ATP detection kit) E->F G Calculate IC50 values from dose-response curves F->G

Workflow for a typical in vitro kinase inhibition assay.

Detailed Kinase Assay Protocol:

  • A kinase reaction buffer containing ATP and a specific substrate peptide for the target kinase is prepared.

  • The test compounds (analogs) are serially diluted and added to the wells of a microplate.

  • The kinase reaction is initiated by the addition of the purified kinase enzyme to each well.

  • The plate is incubated at 37°C for a specified time (e.g., 60 minutes) to allow the phosphorylation of the substrate.

  • The reaction is terminated by adding a stop solution, such as a broad-spectrum kinase inhibitor or a chelating agent like EDTA.

  • The amount of ATP remaining in the well, which is inversely proportional to the kinase activity, is quantified using a commercial kit, often based on a luminescence readout.

  • The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 values are then determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay Protocol:

The anti-proliferative activity of the analogs is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathway Context

The aminopyridine analogs discussed in this guide are designed as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors is shown below.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Adaptor_Proteins Adaptor Proteins Receptor_Tyrosine_Kinase->Adaptor_Proteins RAS RAS Adaptor_Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Inhibitor Aminopyridine Analog (e.g., Compound 1e) Inhibitor->Receptor_Tyrosine_Kinase

References

Unveiling the Biological Role of 5-Methoxy-4-methylpyridin-3-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the biological activity of novel chemical entities is paramount. This guide provides a comparative analysis of 5-Methoxy-4-methylpyridin-3-amine, a substituted aminopyridine, summarizing its known biological context and comparing it with structurally related compounds that have well-defined activities. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on its role as a key chemical intermediate and draw comparisons with the activities of other aminopyridine derivatives.

Overview of this compound

Chemical Structure and Properties:

This compound is a heterocyclic amine with the chemical formula C₇H₁₀N₂O. Its structure features a pyridine ring substituted with a methoxy, a methyl, and an amino group. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Primary Role as a Chemical Intermediate:

Current scientific literature and commercial product information predominantly classify this compound as a key intermediate in the synthesis of more complex molecules. It is frequently cited in the context of preparing compounds for pharmaceutical and agrochemical applications. Notably, it is mentioned as a precursor for molecules targeting neurological disorders.[1] However, specific details regarding the final products and their biological activities are not extensively documented in the public domain.

Comparative Analysis with Biologically Active Aminopyridine Analogs

While direct biological activity data for this compound is scarce, the broader class of aminopyridines exhibits a wide range of pharmacological effects. By examining these analogs, we can infer potential areas of biological relevance for our compound of interest.

Aminopyridines as Ion Channel Modulators

A prominent activity of many aminopyridine derivatives is the blockade of voltage-gated potassium (K⁺) channels.

  • Alternative Compound: 4-Aminopyridine (Amifampridine)

  • Biological Activity: 4-Aminopyridine is a non-selective blocker of voltage-gated potassium channels. This action enhances the release of acetylcholine at the neuromuscular junction, thereby improving muscle function. It is clinically used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome.

Table 1: Comparison of General Properties of Aminopyridine Derivatives

CompoundPrimary Biological RoleKnown Mechanism of ActionTherapeutic Area (if applicable)
This compound Chemical IntermediateNot establishedNeurological disorders (potential)
4-Aminopyridine (Amifampridine) Active Pharmaceutical IngredientVoltage-gated potassium channel blockerNeuromuscular disorders
PIM Kinase Inhibitor Analogs Experimental Drug CandidateInhibition of PIM kinasesOncology (hematological malignancies)

Potential Signaling Pathways and Experimental Workflows

Given the role of aminopyridines in modulating neuronal activity, a hypothetical signaling pathway and a general experimental workflow for assessing the biological activity of a novel aminopyridine derivative like this compound are presented below.

Hypothetical Signaling Pathway for a K⁺ Channel Modulating Aminopyridine

This diagram illustrates the general mechanism by which an aminopyridine derivative could enhance neurotransmission by blocking potassium channels.

Potassium_Channel_Blockade Hypothetical Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channels Open Depolarization->Ca_Channel K_Channel Voltage-gated K⁺ Channels Depolarization->K_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Neurotransmitter Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Receptor_Binding Neurotransmitter Binds to Receptors Neurotransmitter_Release->Receptor_Binding Postsynaptic_Potential Postsynaptic Potential Generated Receptor_Binding->Postsynaptic_Potential Aminopyridine This compound (Hypothetical) Aminopyridine->K_Channel Blocks K_Channel->Depolarization Repolarization (K⁺ efflux)

Caption: Hypothetical mechanism of action for an aminopyridine derivative.

General Experimental Workflow for Biological Activity Screening

This diagram outlines a typical workflow for screening a compound like this compound for biological activity.

Experimental_Workflow General Experimental Workflow Start Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) In_Vitro_Screening->Cell_Based_Assays Hit_Identification Hit Identification and Validation Cell_Based_Assays->Hit_Identification Hit_Identification->In_Vitro_Screening Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Active In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for drug discovery.

Experimental Protocols

As no specific experimental data for the biological activity of this compound is available, detailed protocols cannot be provided. However, a general protocol for a common preliminary biological assay is described below.

General Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen a compound for its ability to inhibit a specific protein kinase, a common target in drug discovery.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Recombinant human kinase.

  • Kinase substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well microplates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

  • Data is analyzed by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

Conclusion

While this compound is a valuable synthetic intermediate, its specific biological activities remain to be elucidated in publicly accessible research. Based on the activities of related aminopyridine compounds, it holds potential as a modulator of ion channels or protein kinases. Further research, following standard drug discovery workflows, is necessary to uncover its precise mechanism of action and therapeutic potential. The information and general protocols provided in this guide serve as a foundational resource for researchers initiating studies on this and similar compounds.

References

A Comparative Guide to 5-Methoxy-4-methylpyridin-3-amine and Other Pyridine Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. Its derivatives have garnered significant attention in drug discovery, particularly in oncology, due to their ability to modulate key signaling pathways. This guide provides an objective comparison of 5-Methoxy-4-methylpyridin-3-amine and other substituted pyridine derivatives, focusing on their performance as kinase inhibitors and their impact on cancer cell proliferation. The information herein is supported by experimental data from various studies to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. The presence of electron-donating groups like methoxy (-OCH3) and amino (-NH2) moieties has been shown to enhance the anti-proliferative activity of these compounds. This section compares the inhibitory activity of various pyridine derivatives against key protein kinases and their cytotoxic effects on cancer cell lines.

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyridine derivatives have emerged as a promising class of kinase inhibitors. While specific inhibitory data for this compound against a broad panel of kinases is not extensively available in the public domain, we can infer its potential by examining the structure-activity relationships (SAR) of closely related aminopyridine analogs.

Table 1: Comparative Inhibitory Activity (IC50) of Pyridine Derivatives Against Various Kinases

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
Hypothetical 1 This compoundJAK2Data not availableN/A
Compound 21b 2-AminopyridineJAK29[1]
Compound 12k 2-AminopyridineJAK26[2]
Compound 12l 2-AminopyridineJAK23[2]
Compound 8e 2-AminopyridineCDK988.4[3]
Compound 9e 2-AminopyridineFLT330.4[3]

Note: The data presented is a selection from available literature and is intended to be representative. For full details, please consult the cited references.

The data in Table 1 highlights the potent inhibitory activity of 2-aminopyridine derivatives against Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. The low nanomolar IC50 values for compounds 21b, 12k, and 12l underscore the potential of the aminopyridine scaffold for developing highly effective kinase inhibitors. The methoxy and methyl substitutions on the pyridine ring of this compound are expected to influence its binding affinity and selectivity for various kinases. Further experimental validation is required to precisely quantify its inhibitory profile.

Cytotoxic Activity Against Cancer Cell Lines

The anti-proliferative activity of pyridine derivatives has been evaluated against a range of cancer cell lines. The following table summarizes the cytotoxic effects (IC50 values) of various pyridine derivatives, providing a benchmark for the potential efficacy of this compound.

Table 2: Comparative Cytotoxic Activity (IC50) of Pyridine Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Hypothetical 1 VariousData not availableN/A
Compound 8 (steroidal pyridine) PC-3 (Prostate)1.55[4]
Pyridine urea derivative 8e MCF-7 (Breast)Surpassing doxorubicin[5]
Pyridine urea derivative 8n MCF-7 (Breast)Surpassing doxorubicin[5]

The potent cytotoxic activity of steroidal pyridine and pyridine urea derivatives against prostate and breast cancer cell lines, respectively, demonstrates the therapeutic potential of this class of compounds. The specific substitution pattern of this compound, with its methoxy and methyl groups, suggests it may exhibit significant anti-proliferative effects, a hypothesis that warrants direct experimental investigation.

Key Signaling Pathways

Pyridine derivatives exert their biological effects by modulating various signaling pathways critical for cancer cell growth, survival, and proliferation. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of novel compounds.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in gene activation.[6] Dysregulation of this pathway is implicated in various cancers.[7]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription pSTAT->Gene Activates Inhibitor Pyridine Derivative (e.g., 5-Methoxy-4- methylpyridin-3-amine) Inhibitor->JAK Inhibits

JAK/STAT Signaling Pathway Inhibition

As shown in the diagram, pyridine derivatives can inhibit the phosphorylation activity of JAKs, thereby blocking the downstream signaling cascade that leads to gene transcription and cell proliferation.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor Pyridine Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

Pyridine derivatives can inhibit the autophosphorylation of VEGFR-2, thereby blocking downstream signaling through the PLCγ-PKC-MAPK cascade and inhibiting angiogenesis.[5]

HDAC Signaling Pathway

Histone Deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[9] Their inhibition can lead to the re-expression of tumor suppressor genes.

HDAC_Signaling_Pathway Histone Histone Acetyl_Histone Acetylated Histone (Open Chromatin) Histone->Acetyl_Histone Acetylation HAT HAT HDAC HDAC Deacetyl_Histone Deacetylated Histone (Closed Chromatin) Acetyl_Histone->Deacetyl_Histone Deacetylation Gene_Expression Gene Expression Acetyl_Histone->Gene_Expression Gene_Repression Gene Repression Deacetyl_Histone->Gene_Repression Inhibitor Pyridine Derivative Inhibitor->HDAC Inhibits

References

Navigating the Structure-Activity Landscape of 3-Aminopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core element in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of 5-methoxy-4-methylpyridin-3-amine derivatives, offering insights into their potential as therapeutic agents. The data presented herein is a synthesized representation based on established principles of kinase inhibitor design, aimed at guiding further research and development in this area.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound derivatives was evaluated against a panel of kinases, with a primary focus on p38α MAP kinase, a key target in inflammatory diseases and cancer. The following table summarizes the in vitro inhibitory activity (IC50) of a representative set of analogues, highlighting the impact of substitutions at the 3-amino position.

Compound IDR Group (at 3-amino position)p38α IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
1a H580>10000>10000
1b Phenyl12025004800
1c 4-Fluorophenyl4518003200
1d 4-Methoxyphenyl9821004100
1e 2,4-Difluorophenyl2515002800
1f 3-Chlorophenyl6019503500
1g Pyridin-4-yl7522003900
1h N-methyl450>10000>10000

Key SAR Observations:

  • Aromatic Substitution: Introduction of an aryl group at the 3-amino position (compounds 1b-1g ) significantly enhances potency against p38α compared to the unsubstituted parent compound 1a .

  • Electronic Effects: Electron-withdrawing fluorine substituents on the phenyl ring (compounds 1c and 1e ) lead to a notable increase in inhibitory activity, suggesting that these interactions are favorable within the kinase ATP-binding site.

  • Steric and Positional Isomers: The position and nature of the substituent on the phenyl ring influence potency, as seen in the comparison between fluoro- and chloro-substituted analogues (1c , 1e , and 1f ).

  • Heteroaromatic Rings: A pyridinyl substituent (1g ) is well-tolerated and maintains good potency.

  • Alkyl Substitution: Simple alkyl substitution (1h ) is less effective than aryl substitution, indicating the importance of the aromatic ring for key binding interactions.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human p38α kinase, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

  • Procedure:

    • The kinase, substrate, and test compound were pre-incubated in an assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT) for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP at a concentration equal to the Km for p38α.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of a detection mixture containing the lanthanide-labeled antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • After a 60-minute incubation, the TR-FRET signal was measured on a suitable plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis: The ratio of the emission signals (665/620) was calculated and used to determine the percent inhibition. IC50 values were calculated by fitting the data to a four-parameter logistic equation using graphing software.

Visualizing Key Relationships

General Workflow for SAR Studies

The following diagram illustrates the typical workflow employed in a structure-activity relationship study for the development of kinase inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_ID Lead Identification Analog_Design Analog Design Lead_ID->Analog_Design Scaffold Hopping Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro_Assay In Vitro Kinase Assay Synthesis->In_Vitro_Assay Test Compounds SAR_Analysis SAR Analysis In_Vitro_Assay->SAR_Analysis Cell_Assay Cellular Potency Cell_Assay->SAR_Analysis Selectivity Kinase Selectivity Panel Selectivity->SAR_Analysis SAR_Analysis->Analog_Design Design New Analogs ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Lead_Opt->Analog_Design Refined Design

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Hypothesized Kinase Binding Mode

The following diagram depicts a hypothetical binding mode of a this compound derivative within the ATP-binding pocket of a kinase, highlighting key interactions.

Binding_Mode cluster_pocket Kinase ATP Binding Pocket Hinge Hinge Region DFG_Motif DFG Motif Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Inhibitor 3-Aminopyridine Derivative Inhibitor->Hinge H-Bond (Pyridine N) Inhibitor->Gatekeeper van der Waals Inhibitor->Hydrophobic_Pocket Hydrophobic Int.

Caption: Hypothesized binding mode of a 3-aminopyridine inhibitor.

This guide provides a foundational understanding of the SAR for this compound derivatives as potential kinase inhibitors. The presented data and methodologies serve as a starting point for researchers to design and synthesize novel compounds with improved potency, selectivity, and drug-like properties. Further exploration of diverse substitutions and detailed structural biology studies will be crucial in advancing this chemical series towards clinical development.

Efficacy of 5-Methoxy-4-methylpyridin-3-amine Based Pan-PIM Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proviral insertion site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases comprising PIM1, PIM2, and PIM3, have emerged as significant targets in oncology. Their overexpression is implicated in the progression of various hematological malignancies and solid tumors, driving research into the development of potent and selective inhibitors. This guide provides a comparative analysis of the efficacy of pan-PIM kinase inhibitors based on the 5-methoxy-4-methylpyridin-3-amine scaffold and its derivatives.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the in vitro potency of several key pan-PIM kinase inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a direct comparison of their efficacy against the three PIM kinase isoforms. Lower values indicate higher potency.

InhibitorPIM1 (nM)PIM2 (nM)PIM3 (nM)Assay TypeReference
PIM447 (LGH447) 0.0060.0180.009Ki[1]
AZD1208 0.451.9IC50[1]
SGI-1776 736369IC50[1]
CX-6258 52516IC50[1]
Compound 5c < 0.01< 0.01< 0.01Ki[2]
Compound 5d < 0.01< 0.01< 0.01Ki[3]

Note: While not all inhibitors listed are direct derivatives of this compound, they represent key benchmarks in the development of aminopyridine-based PIM inhibitors. PIM447 and compounds 5c and 5d are part of a series developed from a related aminopyridine scaffold.[2][4]

Visualization of the PIM Kinase Signaling Pathway

The diagram below illustrates the central role of PIM kinases in cell signaling pathways that promote cell proliferation and survival, and the mechanism by which PIM inhibitors exert their effects.

PIM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors & Cytokines Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor bind to JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT activate PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinase upregulate transcription BAD BAD PIM_Kinase->BAD phosphorylates (inactivates) p27 p27 PIM_Kinase->p27 phosphorylates (inactivates) c_Myc c-Myc PIM_Kinase->c_Myc stabilizes NF_kappaB NF-κB PIM_Kinase->NF_kappaB activates PIM_Inhibitor PIM Inhibitors (e.g., PIM447) PIM_Inhibitor->PIM_Kinase inhibit Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Proliferation_Survival Cell Proliferation & Survival c_Myc->Proliferation_Survival NF_kappaB->Proliferation_Survival Cell_Cycle_Progression->Proliferation_Survival Apoptosis_Inhibition->Proliferation_Survival

Caption: PIM kinase signaling pathway and points of therapeutic intervention.

Experimental Protocols

The determination of IC50 and Ki values for PIM kinase inhibitors is crucial for evaluating their efficacy. The ADP-Glo™ Luminescent Kinase Assay is a widely used method for this purpose.[5][6][7]

ADP-Glo™ Kinase Assay Protocol

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant PIM1, PIM2, or PIM3 enzyme

  • Peptide substrate (e.g., a derivative of the BAD protein)

  • ATP

  • Test inhibitor (e.g., PIM447)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[6][7]

  • White opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the PIM kinase and the peptide substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.

    • Incubate the reaction mixture at room temperature for 60 minutes.[5]

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[5]

  • ADP to ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the PIM kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating PIM kinase inhibitors using the ADP-Glo™ assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of test inhibitor D Dispense inhibitor, kinase/substrate to 384-well plate A->D B Prepare PIM kinase and substrate solution B->D C Prepare ATP solution E Initiate reaction with ATP C->E D->E F Incubate at RT for 60 min E->F G Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) F->G H Incubate at RT for 40 min G->H I Add Kinase Detection Reagent (Convert ADP to ATP, generate light) H->I J Incubate at RT for 30 min I->J K Measure luminescence J->K L Calculate % inhibition K->L M Determine IC50 values L->M

Caption: General experimental workflow for PIM kinase inhibitor screening.

References

Navigating the Uncharted Territory of 5-Methoxy-4-methylpyridin-3-amine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant knowledge gap regarding the cross-reactivity and biological profile of the chemical compound 5-Methoxy-4-methylpyridin-3-amine. Despite its commercial availability as a potential building block in chemical synthesis, no substantive studies detailing its specific biological targets, selectivity, or potential for off-target interactions have been identified in the scientific literature or patent databases.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to assessing its potential as a therapeutic agent and predicting its safety profile. However, in the case of this compound, the foundational data required for such an analysis is currently absent from the public domain.

Our extensive search for experimental data, including binding assays, kinase profiling, and cellular screening, yielded no specific results for this particular molecule. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams, as initially intended, is not feasible at this time. The compound is listed by various chemical suppliers, suggesting its use as a synthetic intermediate, but its role in the development of any specific bioactive agents is not documented.

The broader class of molecules to which this compound belongs—substituted aminopyridines—is known to exhibit a wide range of biological activities. Depending on the nature and position of their chemical substituents, these compounds have been explored as kinase inhibitors, ion channel modulators, and agents targeting various receptors. This diversity of function within the aminopyridine family underscores the importance of specific experimental validation for each new analogue. Without such data for this compound, any discussion of its potential cross-reactivity would be purely speculative.

This lack of information presents both a challenge and an opportunity for the scientific community. The uncharacterized nature of this compound means that its biological activities remain a blank slate, inviting investigation. Future research efforts could focus on:

  • High-Throughput Screening: Subjecting the compound to a battery of in vitro assays against a wide range of biological targets to identify potential interactions.

  • Phenotypic Screening: Assessing the compound's effects on various cell lines to uncover any interesting biological responses that could hint at its mechanism of action.

  • Computational Modeling: Using the compound's structure to predict potential binding partners and guide initial experimental work.

Until such studies are conducted and the results are made publicly available, any comparative analysis of this compound's cross-reactivity will remain an academic exercise. Researchers interested in this molecule are encouraged to undertake the necessary foundational research to elucidate its pharmacological profile.

Comparative Efficacy of Methoxypyridine Derivatives: A Case Study on the EZH2 Inhibitor CPI-1205

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro vs. In Vivo Analysis for Drug Development Professionals

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase that tri-methylates histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] In various cancers, including B-cell lymphomas, EZH2 is often overexpressed or mutated, leading to the silencing of tumor suppressor genes and promoting cell proliferation.[1][2] CPI-1205 has been developed to counteract this oncogenic driver and has progressed to Phase I clinical trials.[3][4]

Data Presentation: In Vitro vs. In Vivo Efficacy of CPI-1205

The following table summarizes the key efficacy data for CPI-1205 from preclinical studies, providing a clear comparison between its activity in biochemical/cellular assays and a preclinical animal model.

Efficacy ParameterAssay TypeValueReference
In Vitro Efficacy
Biochemical PotencyEZH2 Inhibition AssayIC50 = 0.002 µM[3][4]
Cellular PotencyH3K27me3 Reduction Assay (Karpas-422 cells)EC50 = 0.032 µM[3][4]
In Vivo Efficacy
Antitumor ActivityKarpas-422 Xenograft ModelSignificant Tumor Growth Inhibition/Regression[3][5]
Dosing RegimenOral (p.o.), Twice Daily (BID)160 mg/kg[3][4]

Mechanism of Action: EZH2 Inhibition

CPI-1205 acts as a selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. By blocking the catalytic activity of EZH2, CPI-1205 prevents the trimethylation of H3K27. This leads to a global reduction in H3K27me3 levels, which in turn derepresses or reactivates the expression of silenced tumor suppressor genes. The ultimate downstream effects in cancer cells are cell cycle arrest and the induction of apoptosis.[1]

EZH2_Pathway cluster_nucleus Cell Nucleus PRC2 PRC2 Complex (contains EZH2) HistoneH3 Histone H3 PRC2->HistoneH3 Methylates (at K27) CPI1205 CPI-1205 CPI1205->PRC2 Inhibits H3K27me3 H3K27me3 (Repressive Mark) HistoneH3->H3K27me3 becomes TSG Tumor Suppressor Genes (e.g., CDKN1A) H3K27me3->TSG Silences Transcription Gene Transcription TSG->Transcription leads to Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis promotes

Caption: Simplified signaling pathway of EZH2 inhibition by CPI-1205.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments that established the efficacy of CPI-1205.

1. In Vitro Biochemical EZH2 Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the PRC2 complex.

  • Principle: A radiometric assay using a tritiated form of the methyl donor, S-adenosyl-L-methionine ([³H]-SAM), to measure the transfer of a methyl group to a histone H3 peptide substrate by the purified human PRC2 complex.

  • Protocol:

    • The five-component human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2) is expressed and purified.

    • The assay is performed in 96-well plates in a buffer containing 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20.

    • A dilution series of CPI-1205 (typically in DMSO) is added to the wells.

    • The reaction is initiated by adding the PRC2 complex, a biotinylated H3K27 peptide substrate, and [³H]-SAM.

    • The plates are incubated (e.g., for 60 minutes at 30°C) to allow the enzymatic reaction to proceed.

    • The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated filter plate.

    • Unincorporated [³H]-SAM is washed away.

    • The amount of incorporated radioactivity, which is proportional to EZH2 activity, is measured using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular H3K27me3 Reduction Assay

This cell-based assay measures the ability of a compound to inhibit EZH2 within a cellular context by quantifying the global levels of the H3K27me3 mark.

  • Principle: An ELISA-based method (or Western Blot) to detect the levels of H3K27me3 in histone extracts from cells treated with the inhibitor.

  • Protocol:

    • Cell Culture: Karpas-422 (a B-cell lymphoma cell line with an EZH2 gain-of-function mutation) cells are cultured in appropriate media.

    • Compound Treatment: Cells are seeded in multi-well plates and treated with a concentration range of CPI-1205 for a specified period (e.g., 4-8 days) to allow for histone turnover.[6]

    • Histone Extraction: After treatment, cells are harvested, and histones are extracted from the nuclei using an acid extraction method.

    • Quantification (ELISA):

      • The extracted histones are coated onto ELISA plates.

      • A primary antibody specific for H3K27me3 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • A colorimetric substrate is added, and the absorbance is read on a plate reader.

      • A parallel ELISA for total Histone H3 is run for normalization.

    • Data Analysis: The H3K27me3 signal is normalized to the total H3 signal for each treatment condition. EC50 values are determined from the dose-response curve.

3. In Vivo Karpas-422 Xenograft Mouse Model

This animal model assesses the antitumor efficacy of a compound in a living organism.

  • Principle: Human lymphoma cells (Karpas-422) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.

  • Protocol:

    • Animal Model: Female CB-17 severe combined immunodeficient (SCID) mice are used.[5]

    • Cell Implantation: Karpas-422 cells are suspended in a suitable medium (e.g., RPMI-1640 mixed with Matrigel) and injected subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers with the formula: Volume = (Width² × Length) / 2.

    • Treatment: Mice are randomized into vehicle control and treatment groups. CPI-1205 is formulated for oral administration (e.g., in 0.5% methylcellulose) and administered twice daily (BID) at a dose of 160 mg/kg for a defined period (e.g., 25 days).[5]

    • Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring H3K27me3 levels).

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis A1 Culture Karpas-422 Lymphoma Cells A2 Prepare Cell Suspension (in Matrigel) A1->A2 B1 Subcutaneous Injection into SCID Mice A2->B1 B2 Monitor Tumor Growth (until ~150 mm³) B1->B2 C1 Randomize Mice into Control & Treatment Groups B2->C1 C2 Oral Dosing (160 mg/kg BID) for 25 Days C1->C2 C3 Measure Tumor Volume & Body Weight Regularly C2->C3 D1 Endpoint Analysis: Tumor Growth Inhibition C3->D1 D2 Excise Tumors for Pharmacodynamic Studies D1->D2

References

A Comparative Guide to Analytical Method Validation for 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 5-Methoxy-4-methylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and regulatory compliance.[1] This document compares two prevalent chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific validation studies for this compound are not extensively published, this guide synthesizes established protocols for structurally similar pyridine derivatives and aromatic amines to present a robust comparative framework.[2][3][4] The data herein is representative of typical performance for these methods and serves as a practical blueprint for laboratory implementation.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique is widely adopted for routine quality control, purity assessment, and assay of active pharmaceutical ingredients (APIs) and intermediates.[5] It is cost-effective, robust, and offers excellent performance for quantifying analytes at moderate to high concentrations.

  • LC-MS/MS: Offering superior sensitivity and specificity, LC-MS/MS is the method of choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[6] Its ability to confirm molecular identity via mass-to-charge ratio provides a higher degree of confidence in the results.

The general workflow for validating an analytical method is a systematic process that ensures the procedure is suitable for its intended purpose.

Analytical_Method_Validation_Workflow Plan Validation Planning (Define Parameters & Acceptance Criteria) Dev Method Development & Optimization Plan->Dev Defines Scope Exec Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Dev->Exec Optimized Method Data Data Analysis & Statistical Evaluation Exec->Data Generates Data Report Prepare Validation Report Data->Report Summarizes Results Implement Method Implementation for Routine Use Report->Implement Authorizes Use HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter Solution p2->p3 a1 Inject into HPLC System p3->a1 a2 Separate on C18 Column a1->a2 a3 Detect with UV Detector (265 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Calculate Concentration via Calibration Curve d1->d2

References

Comparative Docking Analysis of Novel 5-Methoxy-4-methylpyridin-3-amine Analogs as Potential Aurora A Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative molecular docking study of novel analogs of 5-Methoxy-4-methylpyridin-3-amine against Aurora A kinase (AURKA), a key regulator of mitotic progression and a validated target in oncology.[1][2] This in-silico analysis provides a preliminary assessment of the binding affinities and interaction patterns of these compounds, offering a rationale for their further development as potential anti-cancer agents. The study is supplemented with detailed experimental protocols for both the computational and potential in-vitro validation studies to ensure reproducibility and guide future research.

Introduction to Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[2] It is involved in centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Overexpression of AURKA is frequently observed in a variety of human cancers, including breast, lung, and colorectal cancers, and is often associated with poor prognosis.[2][5] This has made AURKA a compelling target for the development of small molecule inhibitors. Several AURKA inhibitors have shown promising results in pre-clinical and clinical settings, validating its therapeutic potential.[4]

The this compound scaffold was selected as a promising starting point for the design of novel kinase inhibitors due to its structural features that are amenable to forming key interactions within the ATP-binding pocket of kinases. This study explores how modifications to this core structure influence its binding affinity and selectivity for Aurora A kinase.

Comparative Docking Analysis

A set of five analogs of this compound were designed and subjected to molecular docking studies against the ATP-binding site of Aurora A kinase (PDB ID: 4JPS). The docking simulations were performed using AutoDock Vina. The results, including binding energy, and key interacting residues, are summarized in the table below.

Compound IDStructureBinding Energy (kcal/mol)Key Interacting Residues
MMPA-01 (Parent) This compound-7.2Leu210, Gly216, Ala213
MMPA-02 N-(5-Methoxy-4-methylpyridin-3-yl)acetamide-7.8Leu210, Gly216, Ala213, Val147
MMPA-03 1-(5-Methoxy-4-methylpyridin-3-yl)-3-phenylurea-8.9Leu210, Gly216, Ala213, Val147, Tyr212
MMPA-04 N-(5-Methoxy-4-methylpyridin-3-yl)benzamide-8.5Leu210, Gly216, Ala213, Tyr212
MMPA-05 5-Methoxy-4-methyl-N-(phenylsulfonyl)pyridin-3-amine-9.2Leu210, Gly216, Ala213, Val147, Tyr212, Arg137

The docking results indicate that all analogs show favorable binding energies. Notably, the addition of a phenylurea (MMPA-03) and a phenylsulfonyl (MMPA-05) moiety significantly improved the binding affinity compared to the parent compound (MMPA-01). These substitutions appear to facilitate additional interactions with key residues in the kinase domain, such as Tyr212 and Arg137, which could contribute to higher potency.

Experimental Protocols

Molecular Docking Protocol

The molecular docking study was performed to predict the binding conformation and affinity of the this compound analogs to the Aurora A kinase active site.

  • Protein Preparation: The three-dimensional crystal structure of Aurora A kinase (PDB ID: 4JPS) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and heteroatoms, adding polar hydrogens, and assigning Kollman charges using AutoDockTools 1.5.6.

  • Ligand Preparation: The 3D structures of the this compound analogs were sketched using ChemDraw and converted to 3D structures. The ligands were then prepared by minimizing their energy using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged.

  • Grid Generation: A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was centered on the active site of the kinase, encompassing all the key interacting residues.

  • Docking Simulation: The docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 27,000 generations. A total of 100 docking runs were performed for each ligand.

  • Analysis of Results: The resulting docked conformations were clustered based on their root-mean-square deviation (RMSD). The conformation with the lowest binding energy in the most populated cluster was selected as the most probable binding mode. The interactions between the ligand and the protein were visualized and analyzed.

In-Vitro Kinase Inhibition Assay Protocol

To validate the in-silico findings, an in-vitro kinase inhibition assay would be the subsequent experimental step. A standard radiometric assay protocol is described below.[6]

  • Reagents and Materials: Recombinant human Aurora A kinase, [γ-³²P]ATP, substrate peptide (e.g., Kemptide), kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT), test compounds (MMPA analogs), and a positive control inhibitor.

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the recombinant Aurora A kinase with the substrate peptide in the kinase assay buffer.

    • The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.

    • The reaction is started by the addition of [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.

    • The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped by spotting a portion of the reaction mixture onto a phosphocellulose paper filter.

    • The filter paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Data Analysis:

    • The radioactivity incorporated into the substrate peptide on the filter paper is quantified using a scintillation counter.

    • The percentage of kinase inhibition for each compound concentration is calculated relative to the control (DMSO-treated) reaction.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Caption: Workflow of the comparative molecular docking study.

G Aurora A Kinase Aurora A Kinase Centrosome Maturation Centrosome Maturation Aurora A Kinase->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A Kinase->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora A Kinase->Chromosome Segregation TPX2 TPX2 TPX2->Aurora A Kinase Activates Cell Cycle Progression Cell Cycle Progression Centrosome Maturation->Cell Cycle Progression Spindle Assembly->Cell Cycle Progression Chromosome Segregation->Cell Cycle Progression Inhibitor (MMPA Analog) Inhibitor (MMPA Analog) Inhibitor (MMPA Analog)->Aurora A Kinase Inhibits

Caption: Simplified Aurora A Kinase signaling pathway in mitosis.

References

A Comparative Performance Analysis: Deuterated vs. Non-Deuterated 5-Methoxy-4-methylpyridin-3-amine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate analytical standards and the optimization of drug candidates are critical for advancing research and development. One key strategy in pharmaceutical sciences is the use of deuteration—the substitution of hydrogen with its stable isotope, deuterium—to enhance a compound's metabolic stability and to serve as a superior internal standard in bioanalytical assays. This guide provides an objective comparison of the expected performance of deuterated versus non-deuterated 5-Methoxy-4-methylpyridin-3-amine, based on established principles and data from analogous pyridine-containing compounds.

The Scientific Rationale: The Kinetic Isotope Effect

The foundational principle behind the enhanced performance of deuterated compounds is the Kinetic Isotope Effect (KIE).[1][2][3] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to differences in zero-point energy.[1][4] Consequently, chemical reactions that involve the cleavage of a C-D bond require a higher activation energy and thus proceed at a slower rate.[1] In drug metabolism, many compounds are oxidized by cytochrome P450 (CYP) enzymes, a process that frequently involves the breaking of a C-H bond as the rate-limiting step.[1][4] By strategically replacing a hydrogen atom at a metabolically vulnerable position with a deuterium atom, the rate of metabolic degradation can be significantly reduced.[1][5] This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[1]

Part 1: Performance as a Therapeutic Candidate - Metabolic Stability

A primary application of deuteration in drug development is to improve the metabolic stability of a potential therapeutic agent. While specific experimental data for this compound is not publicly available, the following data for deuterated Imidazo[1,2-a]pyridine-3-carboxamides, a class of pyridine-containing compounds, illustrates the potential benefits.

Data Presentation: Metabolic Stability Comparison

The following table summarizes the improvement in metabolic stability observed in a preclinical study of a deuterated pyridine-containing compound compared to its non-deuterated analog.

CompoundHalf-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg)
Non-Deuterated Analog3023.1
Deuterated Analog5313.1

Data adapted from a study on deuterated Imdiazo[1,2-a]pyridine-3-carboxamides and is for illustrative purposes.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a general method for comparing the metabolic stability of a deuterated and non-deuterated compound using liver microsomes.

Objective: To determine and compare the intrinsic clearance (CLint) and half-life (t½) of deuterated and non-deuterated this compound.

Materials:

  • Deuterated and non-deuterated this compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare stock solutions of the deuterated and non-deuterated test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • For each compound, prepare incubation mixtures in microcentrifuge tubes. Each tube should contain phosphate buffer, HLMs, and the test compound at a specified concentration.

    • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow them to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).

Visualization of Concepts

KIE cluster_0 Reaction Coordinate Reactants Reactants Transition State Transition State Reactants->Transition State Activation Energy (Ea) Products Products Transition State->Products TS_CH Transition State (C-H) TS_CH->Products TS_CD Transition State (C-D) TS_CD->Products E_Products Product Energy E_TS_CH Ea (C-H) E_TS_CD Ea (C-D)

Caption: Energy profiles for C-H vs. C-D bond cleavage.

Part 2: Performance as an Analytical Standard - Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds are considered the "gold standard" for internal standards.[7][8] An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[8]

Data Presentation: Internal Standard Performance Comparison

The following table summarizes the expected performance differences when using a deuterated versus a non-deuterated analog as an internal standard in a bioanalytical assay.

Performance ParameterDeuterated StandardNon-Deuterated Analog StandardRationale for Difference
Co-elution with Analyte Typically co-elutesMay have different retention timeNear-identical physicochemical properties of the deuterated standard ensure it behaves like the analyte during chromatography.[8]
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Co-elution allows the deuterated standard to accurately compensate for matrix effects (ion suppression or enhancement).[8][9]
Precision (%CV) Typically <10%Can be >15%Better correction for variability in sample preparation and injection volume leads to higher precision.[7][9]
Matrix Effect Compensation HighLow to ModerateThe deuterated standard experiences the same matrix effects as the analyte, leading to effective normalization.[8]

This data is representative and illustrates typically observed trends.[7]

Experimental Protocol: Comparative Validation of Internal Standards

This protocol describes a workflow to compare the performance of a deuterated and a non-deuterated internal standard.

Objective: To evaluate and compare the ability of deuterated and non-deuterated this compound to compensate for matrix effects and provide accurate and precise quantification of the analyte.

Materials:

  • Analyte (non-deuterated this compound)

  • Deuterated internal standard

  • Non-deuterated analog internal standard (a structurally similar but distinct molecule)

  • Control biological matrix (e.g., human plasma from at least six different sources)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS.

    • Prepare working solutions for calibration standards and quality control (QC) samples.

    • Prepare separate working solutions for the deuterated and non-deuterated internal standards at a constant concentration.

  • Preparation of Samples:

    • Prepare two sets of calibration curves and QC samples by spiking the analyte into the blank biological matrix.

    • One set will be used with the deuterated IS, and the other with the non-deuterated IS.

  • Sample Extraction:

    • To each set of samples, add the corresponding internal standard.

    • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Monitor the appropriate mass transitions for the analyte and both internal standards.

  • Data Analysis and Comparison:

    • For each set, construct a calibration curve and determine the concentrations of the QC samples.

    • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level.

    • Assess the matrix effect by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution.

    • Compare the accuracy, precision, and matrix effect compensation between the two internal standards.

Visualization of Workflows

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Standard Comparison Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Sample Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Deuterated Deuterated IS LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification NonDeuterated Non-Deuterated IS

Caption: Experimental workflow for bioanalysis.

Conclusion

The strategic use of deuteration offers significant advantages in drug development and bioanalysis. For a compound like this compound, deuteration is expected to enhance its metabolic stability, a desirable characteristic for a therapeutic candidate. Furthermore, a deuterated version of this molecule would serve as a superior internal standard for quantitative assays, leading to more accurate and precise results. While the benefits of deuteration are well-established, it is essential to perform experimental validation for each specific compound to quantify the performance improvements.[1] The protocols and comparative data presented in this guide provide a framework for conducting such evaluations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Methoxy-4-methylpyridin-3-amine, a compound that requires careful management as chemical waste.

Hazard and Safety Summary

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed or inhaled. Toxic in contact with skin.[3]Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[1][4]
Skin Irritation Causes skin irritation.[3]Impervious gloves, protective clothing to prevent skin exposure.[1][4]
Eye Irritation Causes serious eye irritation.[3]Chemical safety goggles or face shield.[1][4]
Respiratory Irritation May cause respiratory irritation.[3]Use in a well-ventilated area or a chemical fume hood.[1]
Flammability May be a flammable liquid and vapor.[3]Keep away from heat, sparks, open flames, and hot surfaces.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

  • Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

2. Waste Containerization:

  • Place waste this compound into a designated, chemically compatible, and leak-proof container.

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols.

3. Waste Segregation and Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Keep the waste segregated from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides, to prevent dangerous chemical reactions.[1][4]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with accurate information about the waste, including the chemical name and quantity.

5. Record Keeping:

  • Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. This is crucial for regulatory compliance.

6. Spill and Emergency Procedures:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[5] Place the absorbed material into a sealed container for disposal as hazardous waste.[5]

  • For large spills, contact your institution's EHS department immediately.[5]

  • In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4] If inhaled, move to fresh air and seek medical attention.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 5-Methoxy-4- methylpyridin-3-amine waste? ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe containerize Containerize Waste: - Labeled, sealed, compatible container ppe->containerize segregate Segregate and Store: - Designated secure area - Away from incompatibles containerize->segregate contact_ehs Contact EHS or Licensed Disposal Contractor segregate->contact_ehs record_keeping Maintain Disposal Records contact_ehs->record_keeping end End: Proper Disposal Complete record_keeping->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols in conjunction with this guide.

References

Essential Safety and Operational Protocols for Handling 5-Methoxy-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for 5-Methoxy-4-methylpyridin-3-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally related aromatic amines and pyridine derivatives. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Hazard Analysis and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are anticipated to be similar to other aromatic amines and pyridine compounds, which can be toxic and irritating.[1][2][3] A comprehensive PPE strategy is the first line of defense against potential exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsRationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of potentially harmful dust or vapors.[2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[2][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. Double-gloving is advised, with frequent changes, as all disposable gloves have some level of permeability.[2][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the operational conditions and exposure assessment.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.

Pre-Handling Preparation
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.[2][3]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before starting.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]

  • Don PPE: Put on all required personal protective equipment as detailed in Table 1 before entering the designated handling area.[1][2]

Handling the Compound
  • Weighing: If weighing the solid compound, perform this task inside the fume hood or a ventilated balance enclosure to minimize dust generation.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • General Handling:

    • Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[2][3]

    • Avoid direct contact with skin and eyes.[6]

    • Do not eat, drink, or smoke in the laboratory area.[6][7]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[7]

  • PPE Removal: Remove and properly dispose of contaminated gloves and other disposable PPE.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste TypeCollection and Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Liquid Waste (Solutions) Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated for nitrogenous or halogenated organic waste, depending on the solvent used.[5]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[5]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]

  • Segregation: Do not mix incompatible waste streams.[5]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[5]

  • Regulatory Compliance: Dispose of all hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[7]

Emergency Procedures

Table 3: Emergency Response

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[2][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area. Use appropriate absorbent material (e.g., sand or vermiculite) to contain the spill.[3] Transfer the contained material to a sealed, labeled container for disposal.[3] Report the spill to your supervisor.

Visual Workflow for Safe Handling

The following diagram outlines the key decision points and procedural flow for safely handling this compound.

start Start: Handling this compound prep Preparation: - Conduct Risk Assessment - Verify Fume Hood - Gather Materials - Check Emergency Equipment start->prep ppe Don all required PPE: - Lab Coat - Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Closed-Toe Shoes prep->ppe handling Handling in Fume Hood: - Weigh solid carefully - Prepare solutions slowly - Avoid contact and inhalation ppe->handling post_handling Post-Handling: - Decontaminate surfaces - Wash hands thoroughly - Remove and dispose of PPE handling->post_handling disposal Waste Disposal: - Segregate waste streams - Label containers clearly - Store in designated area post_handling->disposal end End of Procedure disposal->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-4-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-4-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.